DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C46H65N13O12 |
|---|---|
Molecular Weight |
992.1 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C46H65N13O12/c1-24(2)19-33(56-44(65)37-14-10-18-57(37)36-16-15-29(58(68)69)22-38(36)59(70)71)41(62)51-27(6)40(61)54-34(20-25(3)4)43(64)55-35(21-28-23-50-31-12-8-7-11-30(28)31)42(63)52-26(5)39(60)53-32(45(66)67)13-9-17-49-46(47)48/h7-8,11-12,15-16,22-27,32-35,37,50H,9-10,13-14,17-21H2,1-6H3,(H,51,62)(H,52,63)(H,53,60)(H,54,61)(H,55,64)(H,56,65)(H,66,67)(H4,47,48,49)/t26-,27-,32-,33-,34-,35-,37-/m0/s1 |
InChI Key |
ZOYUSWUFUJNFBR-KDKQPVBBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH: An In-Depth Technical Guide to its Mechanism of Action as a Fluorogenic MMP Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is a synthetic peptide that serves as a sensitive fluorogenic substrate for various Matrix Metalloproteinases (MMPs), with a particular utility in studying the activity of MMP-1 (Collagenase-1). Its mechanism of action is rooted in the principle of Fluorescence Resonance Energy Transfer (FRET), providing a continuous and quantitative method for measuring enzyme activity. This technical guide provides a comprehensive overview of its core mechanism, quantitative data, detailed experimental protocols, and relevant signaling pathway diagrams.
Core Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound as a biosensor lies in its specific chemical structure. The peptide incorporates a 2,4-dinitrophenyl (DNP) group at the N-terminus and a tryptophan (Trp) residue within the sequence.
In its intact state, the DNP group acts as a quencher, absorbing the energy emitted by the tryptophan fluorophore when excited. This energy transfer is non-radiative and occurs due to the close proximity of the DNP and tryptophan residues within the peptide's structure. Consequently, the substrate exhibits minimal fluorescence.
Upon the introduction of an active MMP, such as MMP-1, the enzyme recognizes a specific cleavage site within the peptide sequence. While the exact cleavage site for this particular substrate is not definitively stated in the reviewed literature, based on the known substrate specificity of MMPs for similar sequences, cleavage is predicted to occur at the Ala-Leu bond.
Enzymatic cleavage separates the DNP quenching moiety from the tryptophan fluorophore. This separation eliminates the FRET effect, and the tryptophan residue, when excited, can now emit its characteristic fluorescence without being quenched. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of the MMP present in the sample.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with Matrix Metalloproteinase-1.
| Parameter | Value | Enzyme | Reference |
| Michaelis Constant (Km) | 26.61 µM | Human MMP-1 | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro MMP-1 activity assay using this compound. This protocol is based on established methods for FRET-based MMP assays.
I. Materials and Reagents
-
This compound substrate
-
Recombinant human MMP-1 (active)
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
MMP-1 inhibitor (e.g., GM6001) for control experiments
-
96-well black microplates (for fluorescence measurements)
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 280 nm and 360 nm, respectively.
II. Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.
-
Prepare working solutions of the substrate in MMP Assay Buffer to the desired final concentrations.
-
Activate the pro-MMP-1 to its active form according to the manufacturer's instructions, if necessary.
-
Prepare serial dilutions of active MMP-1 in MMP Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the following components in the specified order:
-
MMP Assay Buffer
-
Test compound (inhibitor) or vehicle control
-
Active MMP-1 solution
-
-
Mix gently and incubate for a pre-determined time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for enzyme-inhibitor interaction.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the this compound working solution to each well.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a specified duration (e.g., 60-120 minutes) using an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial rate of the reaction (linear phase) is proportional to the enzyme activity.
-
For inhibitor studies, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
Determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: FRET-based mechanism of MMP-1 substrate cleavage.
Experimental Workflow for MMP-1 Inhibition Assay
Caption: Workflow for an MMP-1 inhibition screening assay.
Logical Relationship of FRET Principle
Caption: The logical states of the FRET-based substrate.
References
Technical Guide: DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH for the Study of Matrix Metalloproteinase-1 Activity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of Matrix Metalloproteinase-1 (MMP-1) activity. This technical guide provides an in-depth overview of its biochemical properties, experimental applications, and its utility in elucidating MMP-1 mediated signaling pathways.
This peptide is a valuable tool for researchers investigating the roles of MMP-1 in physiological and pathological processes, including tissue remodeling, cancer metastasis, and inflammation. Its core structure consists of a peptide sequence (Pro-Leu-Ala-Leu-Trp-Ala-Arg) specifically recognized and cleaved by MMP-1. The peptide is flanked by a 2,4-dinitrophenyl (DNP) group and a tryptophan (Trp) residue. In its intact state, the DNP group quenches the intrinsic fluorescence of the tryptophan. Upon enzymatic cleavage by MMP-1, the DNP-containing fragment is released, leading to a measurable increase in tryptophan fluorescence. This fluorescence resonance energy transfer (FRET) mechanism allows for the continuous and quantitative monitoring of MMP-1 enzymatic activity.
Core Properties and Quantitative Data
This compound serves as a substrate for MMP-1, enabling the determination of key enzymatic kinetic parameters.[1] The Michaelis constant (Km), a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, has been determined for this substrate with MMP-1.
| Parameter | Value | Enzyme |
| Km | 26.61 µM | Human MMP-1 |
Experimental Protocols
The following is a generalized protocol for the determination of MMP-1 activity using this compound. This protocol can be adapted for inhibitor screening and kinetic analysis.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.
-
MMP-1 Enzyme: Recombinant human MMP-1. The pro-form of the enzyme requires activation prior to use.
-
Pro-MMP-1 Activation: Incubate pro-MMP-1 with 1 mM 4-aminophenylmercuric acetate (APMA) at 37°C for 1-3 hours. The activation can be monitored by observing the shift in molecular weight via SDS-PAGE.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the range of the Km value).
Assay Procedure
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate (black plates with clear bottoms are recommended for fluorescence assays).
-
For inhibitor screening, add 25 µL of the inhibitor solution at various concentrations. For control wells, add 25 µL of Assay Buffer.
-
Add 25 µL of activated MMP-1 enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding 100 µL of the working substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at 280 nm and emission at 360 nm (for tryptophan fluorescence).
-
Record fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
Data Analysis
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.
-
For kinetic analysis, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax using Michaelis-Menten kinetics.
Signaling Pathway and Experimental Workflow Visualization
MMP-1 is not only involved in extracellular matrix degradation but also plays a crucial role in cell signaling by activating Protease-Activated Receptor 1 (PAR1).[2][3] This activation triggers downstream signaling cascades that can influence cell behavior.
MMP-1 Cleavage of Fluorogenic Substrate
The experimental workflow for measuring MMP-1 activity using this compound is based on the principle of FRET.
Caption: FRET-based detection of MMP-1 activity.
MMP-1 Activation of PAR1 Signaling Pathway
MMP-1 can cleave the N-terminal extracellular domain of PAR1 at a non-canonical site, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.[2][3]
Caption: MMP-1 mediated activation of the PAR1 signaling pathway.
References
A Technical Guide to DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH: A Fluorogenic Substrate for Matrix Metalloproteinase-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, function, and application of the synthetic peptide DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, a valuable tool for studying the activity of Matrix Metalloproteinase-1 (MMP-1).
Core Structure and Properties
This compound is a heptapeptide with a 2,4-dinitrophenyl (DNP) group attached to the N-terminal proline residue. The C-terminus is a free carboxylic acid. The peptide sequence is Prolyl-Leucyl-Alanyl-Leucyl-Tryptophyl-Alanyl-Arginine.
The key feature of this peptide is the fluorescence resonance energy transfer (FRET) pair consisting of the DNP group (a quencher) and the tryptophan residue (a fluorophore). In the intact peptide, the close proximity of the DNP group to the tryptophan quenches its intrinsic fluorescence.
Chemical Structure:
Caption: Primary structure of this compound.
Mechanism of Action as a Fluorogenic Substrate
This compound serves as a specific substrate for Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase. MMP-1 recognizes and cleaves a specific peptide bond within this substrate. Upon cleavage, the DNP quencher and the tryptophan fluorophore are separated, leading to a significant increase in tryptophan fluorescence. This increase in fluorescence is directly proportional to the enzymatic activity of MMP-1.
Caption: Enzymatic cleavage of the fluorogenic substrate by MMP-1.
Quantitative Data
The primary quantitative parameter available for this compound is its Michaelis constant (Km) for MMP-1, which indicates the substrate concentration at which the enzyme operates at half of its maximum velocity.
| Parameter | Enzyme | Value | Reference |
| Km | Matrix Metalloproteinase-1 (MMP-1) | 26.61 μM | [1][2] |
Experimental Protocol: MMP-1 Activity Assay
This section provides a generalized protocol for measuring MMP-1 activity using this compound. This protocol is based on standard methods for fluorogenic MMP substrates and should be optimized for specific experimental conditions.
Materials:
-
Recombinant human MMP-1
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP-1 activation (if using the zymogen form)
-
96-well black microplate
-
Fluorometric microplate reader with excitation and emission wavelengths suitable for tryptophan (e.g., Ex/Em = 280/350 nm)
Procedure:
-
Pro-MMP-1 Activation (if necessary):
-
Incubate pro-MMP-1 with APMA (typically 1-2 mM) in assay buffer at 37°C for 1-2 hours.
-
-
Assay Preparation:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of activated MMP-1 in assay buffer.
-
Prepare a working solution of the substrate in assay buffer. The final concentration should be at or below the Km value for kinetic studies.
-
-
Assay Execution:
-
To the wells of a 96-well black microplate, add the diluted MMP-1 enzyme.
-
Include appropriate controls:
-
Substrate blank: Assay buffer without enzyme.
-
Enzyme blank: Enzyme in assay buffer without substrate.
-
Inhibitor control (optional): Enzyme with a known MMP-1 inhibitor.
-
-
Initiate the reaction by adding the substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) for kinetic analysis. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time and then measure the final fluorescence.
-
Data Analysis:
-
Subtract the background fluorescence (substrate blank) from all readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the enzyme concentration to determine the relationship between enzyme concentration and activity.
Caption: General workflow for an MMP-1 activity assay.
Role in Signaling Pathway Context
This compound is a tool to measure the activity of MMP-1. MMP-1 itself is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens. This process is crucial in both normal physiological tissue remodeling and in pathological conditions such as arthritis, cancer metastasis, and fibrosis. The activity of MMP-1 is tightly regulated, and its dysregulation can lead to excessive ECM breakdown.
Caption: Simplified signaling context of MMP-1 in ECM degradation.
References
In-Depth Technical Guide: Kinetic Analysis of MMP-1 with a Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetic analysis of Matrix Metalloproteinase-1 (MMP-1) using the fluorogenic substrate DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH. It includes detailed experimental protocols, data presentation, and visualization of relevant signaling pathways to support research and drug development efforts targeting MMP-1.
Quantitative Data Summary
The Michaelis-Menten constant (Km) is a critical parameter for characterizing the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity.
| Substrate | Enzyme | Km Value (μM) |
| This compound | MMP-1 | 26.61[1] |
Experimental Protocols
This section outlines the necessary protocols for the activation of recombinant human MMP-1 and the subsequent determination of its kinetic parameters using a fluorogenic assay.
Activation of Recombinant Human pro-MMP-1
MMPs are typically produced as inactive zymogens (pro-MMPs) and require activation.[2][3]
Materials:
-
Recombinant Human MMP-1 (pro-form)
-
Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5[2][3]
-
p-aminophenylmercuric acetate (APMA), 100 mM stock in DMSO[2][3]
Procedure:
-
Dilute the pro-MMP-1 to a concentration of 50 µg/mL in the Assay Buffer.[2][3]
-
Add APMA to the diluted pro-MMP-1 solution to a final concentration of 1 mM.[2][3]
-
Incubate the mixture at 37°C for 2 hours to allow for the activation of MMP-1.[2][3]
Determination of Km for this compound
This protocol is based on the principles of fluorogenic enzyme assays where the cleavage of the substrate results in an increase in fluorescence.[4]
Materials:
-
Activated Human MMP-1
-
This compound substrate
-
Assay Buffer (as described in 2.1)
-
96-well black microtiter plate with a clear bottom[5]
-
Fluorescence microplate reader with excitation at 280 nm and emission at 360 nm[6]
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in Assay Buffer. A typical concentration range to bracket the expected Km value would be from 0.1x to 10x the Km (e.g., 2.5 µM to 250 µM).
-
Prepare Enzyme Solution: Dilute the activated MMP-1 in Assay Buffer to a final concentration that provides a linear rate of fluorescence increase over the measurement period. A starting concentration of 1 ng/µL can be tested and optimized.[3]
-
Set up the Assay Plate:
-
Add 50 µL of each substrate dilution to duplicate wells of the 96-well plate.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Include a "no substrate" control with the enzyme to measure any intrinsic enzyme fluorescence.
-
-
Initiate the Reaction: Add 50 µL of the diluted activated MMP-1 solution to each well to start the reaction.[3]
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.[7][8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to MMP-1 function.
MMP-1 Activation Cascade
MMPs are part of a complex activation cascade, where one MMP can activate another, leading to a rapid amplification of proteolytic activity.
Caption: Simplified MMP-1 activation pathway.
Collagen Degradation by MMPs
MMP-1 plays a crucial role in initiating the degradation of fibrillar collagens, a key process in tissue remodeling.[9][10]
Caption: Stepwise degradation of fibrillar collagen by MMPs.
MMP-1 Mediated PAR-1 Signaling
Beyond its role in extracellular matrix remodeling, MMP-1 can also act as a signaling molecule by activating Protease-Activated Receptor 1 (PAR-1).[11][12][13]
Caption: MMP-1 activation of PAR-1 and downstream signaling.
Experimental Workflow for Km Determination
The following diagram outlines the logical flow of the experimental procedure for determining the Km value.
Caption: Workflow for Michaelis-Menten kinetic analysis.
References
- 1. Michaelis Menten Kinetics [jpahle.github.io]
- 2. MMP 1 Enzyme Human Recombinant | MMP-1 Protein | ProSpec [prospecbio.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R | bioRxiv [biorxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structure and Function of Human Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix Metalloproteinase-1 and Thrombin Differentially Activate Gene Expression in Endothelial Cells via PAR-1 and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-1β-Induced Matrix Metalloprotease-1 Promotes Mesenchymal Stem Cell Migration via PAR1 and G-Protein-Coupled Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of DNP Quenchers in Peptide Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of 2,4-Dinitrophenyl (DNP) as a quencher in fluorescently labeled peptide substrates. It is designed to serve as a core resource for researchers and professionals in drug development and related scientific fields who utilize fluorescence quenching assays for enzyme activity studies and high-throughput screening.
Core Principle: Förster Resonance Energy Transfer (FRET)
The functionality of DNP as a quencher in peptide substrates is primarily governed by the mechanism of Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor molecule (in this case, the DNP quencher)[1][2][3]. When the donor and acceptor are in close proximity, typically within 1-10 nanometers, the energy from the excited donor fluorophore can be transferred to the acceptor without the emission of a photon[2][3][4].
In the context of a DNP-quenched peptide substrate, the peptide backbone acts as a scaffold, holding a fluorescent donor and the DNP quencher in close proximity. When the fluorophore is excited by an external light source, its energy is efficiently transferred to the DNP molecule. DNP is a "dark quencher," meaning it dissipates this absorbed energy primarily as heat rather than fluorescing itself[5][6]. This results in a significant reduction, or "quenching," of the donor's fluorescence signal.
The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship (1/r⁶)[2][4]. This steep distance dependence makes DNP-quenched peptides highly effective molecular rulers for detecting changes in molecular proximity[3][4].
Application in Enzyme Activity Assays
The most prominent application of DNP-quenched peptide substrates is in the continuous monitoring of enzyme activity, particularly for proteases[7][8]. In this application, a specific peptide sequence recognized by the target enzyme is synthesized with a fluorophore on one side of the cleavage site and a DNP quencher on the other.
In the intact substrate, the fluorophore and DNP are held in close proximity, leading to efficient FRET and quenching of the fluorescence signal. Upon the introduction of the active enzyme, the peptide bond between the fluorophore and the quencher is cleaved. This cleavage event leads to the separation of the donor and acceptor moieties. With the increased distance, FRET can no longer occur efficiently, and the fluorophore is free to emit its characteristic fluorescence upon excitation[7][9]. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, the enzyme's activity[9][10].
DNP offers several advantages in these assays. It is a relatively small and inexpensive molecule compared to other quenchers like Dabcyl[11][12]. Its smaller size makes it less likely to sterically hinder the interaction between the peptide substrate and the enzyme's active site[11].
Quantitative Data of Common DNP-Fluorophore Pairs
The choice of the fluorophore to pair with the DNP quencher is critical for developing a sensitive and robust assay. The key is to have significant overlap between the emission spectrum of the fluorophore and the absorption spectrum of the DNP quencher[11][13]. Below is a summary of quantitative data for commonly used DNP-fluorophore pairs.
| Fluorophore (Donor) | Abbreviation | Excitation Max (λex, nm) | Emission Max (λem, nm) | DNP Absorption Max (λabs, nm) | Förster Distance (R₀, Å) | Quantum Yield (ΦF) of Free Fluorophore | Reference |
| 7-amino-4-carbamoylmethylcoumarin | ACC | ~355 | ~460 | ~360 (with a shoulder up to 500 nm) | 34.7 | 0.861 | [11] |
| 7-methoxy-coumarin-4-yl acetic acid | Mca | ~325 | ~393-420 | ~360 (with a shoulder up to 500 nm) | 36.5 | 0.718 | [11][14] |
| 2-Aminobenzoyl | Abz | ~320 | ~420 | ~360 | Not specified | Not specified | [4] |
| 2-(N-methylamino)benzoyl | Nma | ~340 | ~440 | ~360 | Not specified | Not specified | [9] |
| Tryptophan | Trp | ~280 | ~360 | ~360 | Not specified | 0.2 | [4][14] |
Note: The exact spectral properties and Förster distances can vary depending on the solvent, pH, and the specific peptide sequence. The DNP absorption spectrum typically shows a maximum around 360 nm with a significant shoulder extending into the visible region, allowing it to quench a variety of coumarin and other blue-emitting fluorophores[11][14]. The quantum yields of the quenched substrates are negligible (e.g., 0.00288 for an ACC-DNP substrate and 0.00504 for an MCA-DNP substrate)[11].
Experimental Protocols
General Protease Activity Assay using a DNP-Quenched Peptide Substrate
This protocol provides a general framework for measuring protease activity. Specific parameters such as buffer composition, pH, and substrate concentration should be optimized for the particular enzyme under investigation.
Materials:
-
DNP-quenched peptide substrate specific for the target protease
-
Purified active protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5; the optimal buffer will be enzyme-dependent)
-
DMSO for dissolving the substrate
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Dissolve the DNP-quenched peptide substrate in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Enzyme Preparation: Dilute the purified protease in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the substrate stock solution to the wells to achieve the final desired concentration (typically in the low micromolar range). Mix gently.
-
Include control wells:
-
No-enzyme control: Substrate in assay buffer without the enzyme to measure background fluorescence.
-
No-substrate control: Enzyme in assay buffer without the substrate to account for any intrinsic fluorescence of the enzyme preparation.
-
-
-
Initiate the Reaction: Add the diluted enzyme solution to the wells to start the reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic mode). Record data points at regular intervals (e.g., every 1-2 minutes) for a duration that maintains a linear reaction rate.
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute. To convert this to molar concentration of product formed per minute, a standard curve of the free fluorophore can be generated.
-
Caspase-3 Activity Assay
This protocol is a specific example for measuring the activity of Caspase-3, a key enzyme in apoptosis.
Materials:
-
Caspase-3 substrate: e.g., Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) quenched by DNP.
-
Cell lysate containing active Caspase-3.
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
-
Lysis Buffer (e.g., 50 mM HEPES, 1% Triton X-100, 0.1% CHAPS, 1 mM DTT, 1 mM EDTA, pH 7.4).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in the cell line of interest using a known stimulus.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add the cell lysate to each well (typically 20-50 µg of total protein).
-
Add the Caspase Assay Buffer to each well.
-
-
Initiate the Reaction: Add the Caspase-3 substrate to each well to a final concentration of 50-200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Compare the fluorescence of the treated samples to untreated or inhibitor-treated controls to determine the relative Caspase-3 activity.
Visualizations
Caption: Mechanism of a DNP-quenched peptide substrate for protease detection.
Caption: High-throughput screening workflow using DNP-quenched substrates.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. An Internally Quenched Fluorescent Peptide Substrate for Protealysin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Fluorescence quenching-based assays for hydrolyzing enzymes. Application of time-resolved fluorometry in assays for caspase, helicase, and phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. peptanova.de [peptanova.de]
- 10. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. Förster Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]
- 14. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
tryptophan fluorescence quenching by DNP group
An In-depth Technical Guide to Tryptophan Fluorescence Quenching by the 2,4-Dinitrophenyl (DNP) Group for Researchers, Scientists, and Drug Development Professionals.
Introduction
Intrinsic tryptophan fluorescence is a powerful tool in the study of protein structure, dynamics, and interactions. The indole side chain of tryptophan is sensitive to its local environment, and changes in its fluorescence emission can provide valuable insights into protein conformational changes, ligand binding, and protein-protein interactions.[1] One of the key techniques exploiting this property is fluorescence quenching, where the fluorescence intensity of tryptophan is decreased by a nearby molecule, the quencher. The 2,4-dinitrophenyl (DNP) group is a particularly effective quencher of tryptophan fluorescence and has found widespread use in various biochemical and drug discovery applications.[2] This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of tryptophan fluorescence quenching by the DNP group.
Core Principles of Tryptophan Fluorescence Quenching by DNP
The quenching of tryptophan fluorescence by the DNP group can occur through two primary mechanisms: static quenching and dynamic (collisional) quenching. A third mechanism, Förster Resonance Energy Transfer (FRET), is also a significant contributor, particularly when the tryptophan and DNP moieties are held at a specific distance within a macromolecular complex.
1. Static and Dynamic Quenching: The Stern-Volmer Relationship
Static and dynamic quenching can be distinguished by their dependence on temperature and viscosity. In many cases, both mechanisms can occur simultaneously.[1] The overall quenching process is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.[1]
The Stern-Volmer equation is given by:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity of tryptophan in the absence of the quencher (DNP).
-
F is the fluorescence intensity of tryptophan in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.
A linear Stern-Volmer plot (F₀/F vs. [Q]) suggests a single quenching mechanism (either purely static or purely dynamic). Deviations from linearity can indicate a combination of static and dynamic quenching.[1]
2. Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process from an excited-state fluorophore (the donor, in this case, tryptophan) to a suitable acceptor molecule (the quencher, DNP) in close proximity (typically 1-10 nm).[3] The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a valuable "spectroscopic ruler" for measuring intramolecular and intermolecular distances.[4]
The efficiency of energy transfer (E) is described by the Förster equation:
E = 1 - (Fᴅₐ / Fᴅ) = R₀⁶ / (R₀⁶ + r⁶)
Where:
-
Fᴅₐ is the fluorescence intensity of the donor in the presence of the acceptor.
-
Fᴅ is the fluorescence intensity of the donor in the absence of the acceptor.
-
r is the distance between the donor and acceptor.
-
R₀ is the Förster distance, the distance at which the FRET efficiency is 50%.
The Förster distance (R₀) is a characteristic of the specific donor-acceptor pair and can be calculated using the following equation:[4]
R₀⁶ = (8.79 x 10⁻²⁵) * (κ² * n⁻⁴ * QYᴅ * J(λ))
Where:
-
κ² is the dipole-dipole orientation factor (typically assumed to be 2/3 for randomly oriented molecules in solution).
-
n is the refractive index of the medium.
-
QYᴅ is the fluorescence quantum yield of the donor in the absence of the acceptor.
-
J(λ) is the spectral overlap integral of the donor's emission spectrum and the acceptor's absorption spectrum.
Quantitative Data
The following tables summarize key quantitative data for the quenching of tryptophan fluorescence by DNP and related compounds.
Table 1: Stern-Volmer Quenching Constants (Kₛᵥ) for Tryptophan Quenching by Dinitrophenol Derivatives
| Quencher | Kₛᵥ (M⁻¹) |
| 2,4-Dinitrophenol (2,4-DNP) | 110116 ± 19365 |
| 2,6-Dinitrophenol (2,6-DNP) | 21760 ± 1731 |
| 2,4-Dinitroanisole (2,4-DNA) | 38270 ± 4723 |
| 4,6-Dinitro-orthocresol (DNOC) | 111048 ± 22833 |
| Data from "Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity".[1] |
Table 2: Förster Resonance Energy Transfer (FRET) Parameters for Tryptophan with DNP-related Acceptors
| Donor | Acceptor | R₀ (Å) | Reference |
| Tryptophan | 1-allyloxy-2,4-dinitrobenzene | 19.68 | [5] |
| Tryptophan | Dansyl | ~21 | [7] |
| Tryptophan | 5-aminoquinazoline-2,4(1H,3H)-dione | 22 | [6] |
Experimental Protocols
1. Tryptophan Fluorescence Quenching Assay
This protocol outlines the general steps for performing a tryptophan fluorescence quenching experiment to determine the Stern-Volmer constant.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Stock solution of the protein/peptide containing tryptophan (e.g., 1 mg/mL in a suitable buffer)
-
Stock solution of the DNP-containing quencher (e.g., 1 mM in a compatible solvent)
-
Buffer solution (e.g., Tris-HCl or phosphate buffer at a physiological pH)
Procedure:
-
Prepare a working solution of the tryptophan-containing sample. Dilute the stock solution to a final concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range).
-
Set up the fluorometer. Set the excitation wavelength to 295 nm to selectively excite tryptophan. Set the emission wavelength scan range from 310 nm to 450 nm.
-
Record the initial fluorescence spectrum (F₀). Fill a cuvette with the tryptophan working solution and record the fluorescence emission spectrum.
-
Titrate with the DNP quencher. Add small aliquots of the DNP quencher stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum (F) after each addition. After each addition of the quencher, record the fluorescence emission spectrum.
-
Correct for dilution. If the volume of added quencher is significant, correct the fluorescence intensities for the dilution effect.
-
Data Analysis. Plot F₀/F versus the concentration of the quencher ([Q]). Perform a linear regression to determine the Stern-Volmer constant (Kₛᵥ) from the slope of the line.
2. Synthesis of DNP-Labeled Peptides
This protocol provides a general method for labeling the primary amine of a peptide with a DNP group using an N-hydroxysuccinimide (NHS) ester of DNP.[8][9]
Materials:
-
Peptide with a primary amine (N-terminus or lysine side chain)
-
DNP-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of DNP-NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Add the DNP-NHS ester solution to the peptide solution with gentle stirring. A 5- to 15-fold molar excess of the DNP-NHS ester is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) if necessary.
-
Purify the DNP-labeled peptide using reverse-phase HPLC to remove unreacted DNP-NHS ester and other impurities.[10][11][12]
-
Confirm the labeling by mass spectrometry.
Mandatory Visualizations
Caption: Mechanisms of Tryptophan Fluorescence Quenching by DNP.
Caption: Workflow for a Tryptophan Fluorescence Quenching Experiment.
Caption: Monitoring GPCR activation with a DNP-labeled ligand.
Applications in Research and Drug Development
1. Monitoring Protein Conformational Changes
The sensitivity of tryptophan fluorescence to its local environment makes it an excellent probe for monitoring conformational changes in proteins. By introducing a DNP group at a specific site, changes in the distance between the tryptophan and DNP can be monitored via FRET, providing insights into protein folding, unfolding, and dynamics.
2. Studying Protein-Ligand Interactions
Tryptophan fluorescence quenching is a widely used technique to study the binding of ligands to proteins.[13] If a tryptophan residue is located in or near the ligand-binding site, the binding of a ligand can alter the local environment of the tryptophan, leading to a change in its fluorescence. If the ligand itself is labeled with a DNP group, binding can be monitored directly through the quenching of the tryptophan fluorescence. This approach can be used to determine binding affinities (Kd) and to screen for potential drug candidates.
3. Enzyme Kinetics
FRET between a tryptophan residue in an enzyme and a DNP group on a substrate can be used to monitor enzyme activity in real-time.[14][15] For example, a peptide substrate can be designed with a tryptophan at one end and a DNP group at the other. In the intact substrate, the fluorescence of tryptophan is quenched by the DNP group. Upon cleavage of the peptide by a protease, the tryptophan and DNP are separated, leading to an increase in fluorescence. This allows for the continuous monitoring of enzyme kinetics and the screening of enzyme inhibitors.
4. Drug Discovery and Development
The principles of tryptophan quenching by DNP are applied in various stages of drug discovery. High-throughput screening (HTS) assays can be developed based on this principle to identify compounds that bind to a target protein or inhibit an enzyme. Furthermore, understanding the interaction of DNP-containing compounds with proteins is crucial for toxicology studies, as the quenching of tryptophan fluorescence in essential proteins can be a mechanism of toxicity.[2] A notable application is the development of DNP-functionalized peptides as immunotherapeutics for cancer, where the DNP moiety acts as a hapten to recruit antibodies to tumor cells.[15]
Conclusion
Tryptophan fluorescence quenching by the DNP group is a versatile and powerful technique with broad applications in biochemistry, molecular biology, and drug discovery. By understanding the underlying principles of static and dynamic quenching and FRET, researchers can design and implement robust assays to study protein structure and function, screen for new drug candidates, and elucidate complex biological pathways. The combination of intrinsic protein fluorescence with a small, efficient quencher like DNP provides a sensitive and minimally invasive approach to probe the molecular world.
References
- 1. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenching of tryptophan fluorescence in the presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and their mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent ribonucleoside as a FRET acceptor for tryptophan in native proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformation of Prion Protein Repeat Peptides Probed by FRET Measurements and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Peptide Purification [dupont.com]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
Understanding FRET Substrates for Protease Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Förster Resonance Energy Transfer (FRET) substrates for protease assays. It covers the core principles, data interpretation, and detailed experimental protocols, offering valuable insights for researchers in drug discovery and molecular biology.
Core Principles of FRET-Based Protease Assays
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. In the context of protease assays, a synthetic peptide substrate is designed to contain a specific cleavage site for the protease of interest. This peptide is flanked by a FRET donor and acceptor pair.[1][2]
When the substrate is intact, the donor and acceptor are in close proximity (typically 1-10 nm), allowing for efficient FRET to occur upon excitation of the donor.[2] This energy transfer results in quenching of the donor's fluorescence and, in some cases, sensitized emission from the acceptor. Upon cleavage of the peptide by a specific protease, the donor and acceptor are separated, disrupting FRET. This leads to an increase in the donor's fluorescence emission and a decrease in the acceptor's emission, providing a measurable signal that is directly proportional to the protease activity.[1]
The choice of the FRET pair is critical for assay sensitivity and is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[3]
Quantitative Data Presentation
A variety of FRET substrates have been developed for different proteases. The selection of the peptide sequence confers specificity, while the choice of the FRET pair influences the sensitivity and optical properties of the assay.
Common FRET Pairs for Protease Substrates
The selection of a suitable donor-acceptor pair is crucial for the development of a sensitive and reliable FRET assay. The table below summarizes some commonly used FRET pairs.
| Donor | Acceptor/Quencher | Excitation (nm) | Emission (nm) |
| EDANS | DABCYL | ~340 | ~490 |
| Trp | Dnp | ~280 | ~360 |
| Abz | 3-Nitrotyrosine | ~320 | ~420 |
| 5-FAM | QXL™ 520 | ~490 | ~520 |
| CyPet | YPet | ~414 | ~530 |
| GFP | DsRed | ~475 | ~583 |
| 5(6)-carboxyfluorescein | Q-quencher | ~488 | ~528 |
Kinetic Parameters for Specific Protease FRET Substrates
The kinetic parameters, Michaelis constant (KM) and catalytic rate constant (kcat), are essential for characterizing enzyme-substrate interactions. The catalytic efficiency of a protease for a given substrate is often expressed as the kcat/KM ratio.
Table 2.1: Kinetic Parameters for Caspase-3 FRET Substrates
| Substrate Sequence | Donor/Acceptor | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Ac-DEVD-AMC | N/A (fluorogenic) | 10.1 | 19.3 | 1.9 x 10⁶ | [4] |
| LSSmOrange-DEVD-mKate2 | LSSmOrange/mKate2 | N/A | N/A | N/A | [5] |
| FAM-DEVD-Lys(Q) | 5-FAM/Q-quencher | 1.4 | 0.023 | 1.6 x 10⁴ | [6] |
| FAM-DVAD-Lys(Q) | 5-FAM/Q-quencher | 0.7 | 0.023 | 3.3 x 10⁴ | [6] |
Table 2.2: Kinetic Parameters for Matrix Metalloproteinase (MMP) FRET Substrates
| Protease | Substrate Sequence | Donor/Acceptor | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
| MMP-1 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Trp/Dnp | 40 | 0.04 | 1,000 | [7] |
| MMP-3 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Trp/Dnp | 17 | 0.11 | 6,470 | [7] |
| MMP-1 (truncated) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Trp/Dnp | 30 | 0.04 | 1,333 | [7] |
| MMP-3 (truncated) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Trp/Dnp | 22 | 0.13 | 5,909 | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for in vitro FRET-based assays for Caspase-3 and MMPs.
In Vitro Caspase-3 Activity Assay
This protocol outlines a typical procedure for measuring caspase-3 activity using a fluorogenic FRET substrate.
Materials:
-
Recombinant active Caspase-3
-
Caspase-3 FRET substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Caspase-3 FRET substrate in DMSO.
-
Dilute the substrate to the desired final concentration in Assay Buffer.
-
Prepare serial dilutions of recombinant active Caspase-3 in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted Caspase-3 standards and samples to the wells of the 96-well plate.
-
Include a no-enzyme control (buffer only) for background fluorescence measurement.
-
-
Initiation of Reaction:
-
Add 50 µL of the FRET substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 380/460 nm for Ac-DEVD-AMC) at regular time intervals (e.g., every 5 minutes for 1-2 hours).[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Plot the fluorescence intensity versus time to obtain the reaction rate (initial velocity).
-
For kinetic analysis, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation to determine KM and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.[9]
-
In Vitro MMP Activity Assay with Immunocapture
This protocol combines the specificity of immunocapture with the sensitivity of a FRET-based assay to measure the activity of a specific MMP from a complex biological sample.[10]
Materials:
-
Anti-MMP antibody (specific to the MMP of interest)
-
Protein A/G coated 96-well black microplate
-
Biological sample containing the MMP (e.g., cell lysate, conditioned media)
-
MMP FRET substrate (e.g., 5-FAM/QXL™520 FRET peptide)
-
Assay Buffer: 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 0.01% Brij-35
-
Wash Buffer: Assay Buffer with 0.05% Tween-20
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)
-
Fluorescence microplate reader
Procedure:
-
Antibody Coating:
-
Coat the wells of the microplate with the specific anti-MMP antibody according to the manufacturer's instructions.
-
-
Sample Incubation:
-
Add the biological samples to the antibody-coated wells and incubate for 1-2 hours at room temperature to allow for MMP capture.
-
-
Washing:
-
Wash the wells multiple times with Wash Buffer to remove unbound proteins.
-
-
Pro-MMP Activation (Optional):
-
If measuring total MMP activity, incubate the captured MMPs with APMA (e.g., 1 mM) for 1-2 hours at 37°C to activate the pro-enzymes. Wash thoroughly afterward.
-
-
Substrate Addition:
-
Add 100 µL of the MMP FRET substrate solution (at the desired final concentration in Assay Buffer) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate wavelengths for the FRET pair (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™520) at regular time intervals.[10]
-
-
Data Analysis:
-
Analyze the data as described in the Caspase-3 assay protocol.
-
Signaling Pathways and Experimental Workflows
FRET-based assays are powerful tools for dissecting complex signaling pathways involving proteases.
Caspase Activation Signaling Pathway
Caspases are key mediators of apoptosis (programmed cell death). The activation of executioner caspases, such as caspase-3, is a central event in this process.
MMP Activation and Activity Signaling Pathway
MMPs are involved in the degradation of the extracellular matrix and play crucial roles in processes like tissue remodeling, wound healing, and cancer metastasis. Their activity is tightly regulated, often involving activation from an inactive pro-form.[11]
Experimental Workflow for FRET-Based Protease Assay
The logical flow of a typical FRET-based protease assay, from sample preparation to data analysis, is depicted below.
References
- 1. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 2. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Caspase-3 Reporter for Fluorescence Lifetime Imaging of Single-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. researchgate.net [researchgate.net]
The Role of Fluorogenic MMP Substrates in Cancer Research: A Technical Guide Centered on DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM). Their dysregulation is a hallmark of cancer, contributing significantly to tumor invasion, metastasis, and angiogenesis. Consequently, the accurate measurement of MMP activity is paramount in cancer research and for the development of novel therapeutics. This technical guide provides an in-depth overview of the use of fluorogenic peptide substrates, with a specific focus on DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, a substrate for MMP-1. We will delve into the underlying principles of FRET-based assays, present detailed experimental protocols, and summarize key quantitative data for various MMP substrates. Furthermore, we will explore the critical role of the MMP-1/PAR1 signaling axis in cancer progression and provide visual representations of this pathway and associated experimental workflows.
Introduction: Matrix Metalloproteinases in Cancer
The MMP family comprises over 20 enzymes, each with varying substrate specificities.[1] In healthy tissues, their activity is tightly regulated. However, in the tumor microenvironment, this balance is disrupted, leading to excessive ECM degradation, which facilitates cancer cell migration and invasion.[2][3][4][5][6]
MMP-1, also known as collagenase-1, is particularly implicated in the progression of various cancers, including breast, lung, and melanoma.[4][6] Its overexpression often correlates with poor prognosis. MMP-1's primary substrate is type I collagen, a major component of the stromal matrix. Beyond its direct proteolytic activity, MMP-1 can also activate signaling pathways that promote cancer progression. A key example is the cleavage and activation of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor, which triggers downstream signaling cascades that enhance cell migration, invasion, and tumorigenesis.[2][3][4][5][6]
Fluorogenic Peptide Substrates for MMP Activity Assays
To study the role of MMPs in cancer and to screen for potential inhibitors, robust and sensitive assays are required. Fluorogenic peptide substrates are powerful tools for the continuous monitoring of enzyme activity. These peptides are designed to mimic the cleavage site of a specific MMP. They are chemically modified with a fluorophore and a quencher molecule, a pairing that operates on the principle of Förster Resonance Energy Transfer (FRET).
The Principle of FRET-Based Assays
In an intact FRET peptide, the quencher molecule is in close proximity to the fluorophore, absorbing its emitted energy and thus preventing the emission of light. When an active MMP cleaves the peptide bond between the fluorophore and the quencher, they are separated. This separation relieves the quenching effect, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity of the MMP.
This compound is a classic example of such a substrate. In this peptide, the 2,4-dinitrophenyl (DNP) group acts as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue. Upon cleavage by MMP-1, the DNP group is separated from the tryptophan, leading to a detectable increase in fluorescence.
Quantitative Data for MMP-1 Substrates
The efficiency of an enzyme's catalysis is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. The kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Below is a summary of the kinetic constants for this compound and other commonly used fluorogenic substrates for MMP-1.
| Substrate Sequence | Fluorophore/Quencher | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Trp/DNP | 26.61 | N/A | N/A | [7] |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | 1.8 | 0.9 | 5.0 x 10⁵ | |
| DNP-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Trp/DNP | 23 | 0.04 | 1.7 x 10³ | |
| fTHP-3 | Mca/Dnp | 61.2 | 0.080 | 1.3 x 10³ | [8][9] |
N/A: Data not available in the searched literature. Mca: (7-Methoxycoumarin-4-yl)acetyl; Dpa: N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl; fTHP-3: fluorogenic triple-helical peptide
Experimental Protocols
General MMP-1 Activity Assay using a Fluorogenic Substrate
This protocol provides a general framework for measuring MMP-1 activity. Specific parameters may need to be optimized based on the enzyme source and substrate used.
Materials:
-
Recombinant human MMP-1 (activated)
-
Fluorogenic MMP-1 substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the MMP-1 enzyme and the fluorogenic substrate in the assay buffer to their desired stock concentrations. Store on ice.
-
Prepare serial dilutions of the MMP-1 enzyme in assay buffer.
-
-
Set up the Assay:
-
In a 96-well black microplate, add the diluted MMP-1 enzyme to the wells.
-
Include a negative control with assay buffer only (no enzyme).
-
If screening for inhibitors, add the test compounds to the respective wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (for Trp/DNP, excitation ~280 nm, emission ~350 nm).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Specific Immunocapture MMP Activity Assay
This method enhances the specificity of the activity assay by first isolating the target MMP from a complex biological sample.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate, conditioned media)
-
MMP-1 specific antibody
-
96-well microplate pre-coated with a capture antibody (e.g., anti-mouse IgG)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)
-
Fluorogenic MMP-1 substrate
-
Assay Buffer
Procedure:
-
Plate Preparation:
-
Coat a 96-well microplate with an MMP-1 specific antibody. Alternatively, use a pre-coated plate.
-
Block non-specific binding sites with a blocking buffer.
-
-
Sample Incubation:
-
Add the biological sample to the wells and incubate to allow the antibody to capture the MMP-1.
-
Wash the wells thoroughly to remove unbound proteins.
-
-
(Optional) Pro-MMP Activation:
-
If measuring total MMP-1 activity (pro- and active forms), incubate the captured enzyme with APMA to activate the pro-MMPs.
-
-
Enzymatic Reaction and Measurement:
-
Add the fluorogenic MMP-1 substrate to the wells.
-
Measure the fluorescence kinetically as described in the general assay protocol.
-
Visualizing Signaling Pathways and Workflows
MMP-1/PAR1 Signaling Pathway in Cancer
MMP-1 contributes to cancer progression not only by degrading the ECM but also by activating the PAR1 signaling pathway. This diagram illustrates the key steps in this process.
Caption: MMP-1 activates PAR1, initiating intracellular signaling that promotes cancer cell invasion and migration.
Experimental Workflow for MMP-1 Activity Assay
The following diagram outlines the general workflow for conducting an MMP-1 activity assay using a fluorogenic substrate.
Caption: General workflow for a fluorogenic MMP-1 activity assay.
Workflow for Immunocapture MMP Activity Assay
This diagram details the steps involved in the more specific immunocapture assay.
Caption: Workflow for a specific immunocapture-based MMP-1 activity assay.
Conclusion
Fluorogenic peptide substrates like this compound are indispensable tools in cancer research. They provide a sensitive and continuous method for quantifying the activity of MMPs, which are key drivers of cancer progression. By understanding the principles of these assays and the signaling pathways in which MMPs are involved, researchers can gain valuable insights into the mechanisms of cancer and develop more effective therapeutic strategies. The detailed protocols and workflows provided in this guide serve as a practical resource for scientists and drug development professionals working to unravel the complexities of MMPs in cancer.
References
- 1. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor MMP-1 Activates Endothelial PAR1 to Facilitate Vascular Intravasation and Metastatic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptors (PARs)—biology and role in cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR1 is a matrix metalloprotease-1 receptor that promotes invasion and tumorigenesis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Assay of DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in physiological processes such as development, wound healing, and angiogenesis. Dysregulation of MMP activity is implicated in various pathologies, including arthritis, cancer, and cardiovascular diseases. The fluorogenic peptide substrate, DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, provides a sensitive and continuous method for measuring the enzymatic activity of specific MMPs, particularly MMP-1 (Collagenase-1).
This substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). The 2,4-dinitrophenyl (DNP) group acts as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue. In its intact state, the close proximity of the DNP and Trp moieties results in the quenching of Trp fluorescence. Upon enzymatic cleavage of the peptide bond between Alanine (Ala) and Leucine (Leu) by an active MMP, the DNP quencher is separated from the Trp fluorophore. This separation leads to a measurable increase in fluorescence intensity, which is directly proportional to the enzyme's activity.
Principle of the Assay
The enzymatic assay using this compound is a FRET-based method. The workflow is as follows:
-
Incubation: The fluorogenic substrate is incubated with the MMP enzyme in a suitable assay buffer.
-
Cleavage: The MMP recognizes a specific cleavage site within the peptide sequence and hydrolyzes the peptide bond.
-
Fluorescence Emission: The cleavage separates the DNP quencher from the Trp fluorophore.
-
Detection: The resulting increase in tryptophan fluorescence is monitored over time using a fluorometer. The rate of fluorescence increase is proportional to the MMP activity.
Materials and Reagents
-
This compound substrate
-
Recombinant active human MMP-1, MMP-2, MMP-8, MMP-9
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% (v/v) Brij-35
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometer capable of excitation at ~280 nm and emission at ~360 nm
Experimental Protocols
Reagent Preparation
-
Substrate Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store in aliquots at -20°C and protect from light.
-
Enzyme Solutions: Reconstitute recombinant MMPs according to the manufacturer's instructions to a stock concentration of 100 µg/mL. Further dilute the enzymes in Assay Buffer to the desired working concentrations just before use.
-
Assay Buffer: Prepare the assay buffer and store at 4°C.
Enzymatic Assay Protocol
-
Prepare Serial Dilutions: Prepare serial dilutions of the this compound substrate in Assay Buffer. A typical concentration range would be 0.5 µM to 50 µM.
-
Set up the Reaction Plate: To each well of a 96-well black microplate, add the following in the specified order:
-
Assay Buffer to a final volume of 100 µL.
-
Substrate solution of varying concentrations.
-
Enzyme solution (e.g., 5-10 nM final concentration of active MMP).
-
-
Controls:
-
Substrate Blank: Wells containing only the substrate and Assay Buffer to measure background fluorescence.
-
Enzyme Blank: Wells containing only the enzyme and Assay Buffer.
-
Positive Control: A known concentration of a reference MMP inhibitor can be included to validate the assay.
-
-
Incubation and Measurement: Immediately place the microplate in a pre-warmed fluorometer (37°C). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Excitation Wavelength: 280 nm
-
Emission Wavelength: 360 nm
-
Data Analysis
-
Correct for Background Fluorescence: Subtract the fluorescence readings of the substrate blank from the readings of the experimental wells.
-
Determine Initial Velocity (V₀): Plot the fluorescence intensity versus time for each substrate concentration. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion.
-
Convert Fluorescence Units to Moles of Product: To determine the specific activity of the enzyme, a standard curve of the cleaved fluorescent product (or a similar fluorescent standard) is required.
-
Enzyme Kinetics: Plot the initial velocities (V₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
V = (Vmax * [S]) / (Km + [S])
-
-
Calculate Catalytic Efficiency (kcat/Km): The turnover number (kcat) can be calculated from Vmax and the enzyme concentration ([E]) used in the assay (kcat = Vmax / [E]). The catalytic efficiency is then determined as the ratio of kcat to Km.
Data Presentation
Table 1: Kinetic Parameters of MMPs with this compound
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | 26.61[1] | Data not available | Data not available |
| MMP-2 | Data not available | Data not available | Data not available |
| MMP-8 | Data not available | Data not available | Data not available |
| MMP-9 | Data not available | Data not available | Data not available |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound enzymatic assay.
MMP-1 Activation and ECM Degradation Signaling Pathway
Caption: Simplified signaling pathway of MMP-1 activation and its role in ECM degradation.
References
Application Notes and Protocols for DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is a highly specific fluorogenic substrate for Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase. This peptide is a valuable tool for researchers studying the enzymatic activity of MMP-1 in various biological contexts, including cell culture. MMP-1 plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly collagen, and is implicated in physiological processes such as tissue remodeling, wound healing, and angiogenesis, as well as pathological conditions including cancer cell invasion and metastasis, arthritis, and fibrosis.
The substrate consists of a peptide sequence specifically recognized and cleaved by MMP-1. The peptide is flanked by a fluorophore, Tryptophan (Trp), and a quencher molecule, 2,4-Dinitrophenyl (DNP). In its intact state, the close proximity of the DNP group to the Trp residue quenches the intrinsic fluorescence of Trp. Upon cleavage of the peptide by active MMP-1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for the sensitive and real-time quantification of MMP-1 activity.
These application notes provide detailed protocols for the use of this compound to measure MMP-1 activity in cell culture, specifically in conditioned media and through live-cell imaging.
Mechanism of Action
The utility of this compound as a fluorescent probe for MMP-1 activity is based on the principle of Fluorescence Resonance Energy Transfer (FRET).
Caption: Mechanism of the this compound fluorogenic substrate for MMP-1.
In the intact peptide, the DNP group absorbs the energy that would otherwise be emitted as fluorescence by the Tryptophan residue. When active MMP-1 cleaves the peptide bond between Leucine and Alanine, the DNP quencher is spatially separated from the Tryptophan fluorophore. This separation eliminates the quenching effect, resulting in an increase in fluorescence that can be detected with a fluorometer.
Data Presentation
| Parameter | Value | Reference |
| Target Enzyme | Matrix Metalloproteinase-1 (MMP-1) | [1] |
| Michaelis Constant (Km) | 26.61 μM | [1] |
| Excitation Wavelength | ~280 nm | General knowledge for Tryptophan |
| Emission Wavelength | ~350 nm | General knowledge for Tryptophan |
Experimental Protocols
Protocol 1: Measurement of MMP-1 Activity in Conditioned Cell Culture Media
This protocol describes the quantification of secreted MMP-1 activity from cultured cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Conditioned medium collected from cultured cells
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Recombinant active MMP-1 (for standard curve)
-
MMP inhibitor (e.g., GM6001, for negative control)
-
96-well black microplate
-
Fluorometer capable of excitation at ~280 nm and emission at ~350 nm
Procedure:
-
Cell Culture and Collection of Conditioned Media:
-
Plate cells at a desired density in a culture dish or flask.
-
Once cells reach the desired confluency, wash them twice with sterile PBS.
-
Replace the growth medium with serum-free medium to avoid interference from serum proteases and inhibitors.
-
If desired, treat cells with stimuli (e.g., cytokines, growth factors) to induce MMP-1 expression and secretion.
-
Incubate for 24-48 hours, or a time course determined by the experimental design.
-
Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes at 4°C to remove cells and debris.
-
The supernatant can be used immediately or stored at -80°C.
-
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 10-50 µM) in Assay Buffer immediately before use. The optimal concentration should be determined empirically but is often near the Km value.
-
MMP-1 Standard Curve: Prepare a series of dilutions of recombinant active MMP-1 in Assay Buffer to generate a standard curve (e.g., 0-100 ng/mL).
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of conditioned medium sample, MMP-1 standard, or Assay Buffer (for blank).
-
Optional: To confirm MMP-1 specificity, include a negative control by pre-incubating a replicate sample with a broad-spectrum MMP inhibitor (e.g., 10 µM GM6001) for 15-30 minutes at 37°C before adding the substrate.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
Immediately place the plate in a fluorometer pre-heated to 37°C.
-
Measure the fluorescence intensity at kinetic mode (e.g., every 5 minutes for 1-2 hours) with excitation at ~280 nm and emission at ~350 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rates of the standards and samples.
-
Plot the net reaction rate of the MMP-1 standards versus their concentrations to generate a standard curve.
-
Determine the concentration of active MMP-1 in the conditioned media samples by interpolating their reaction rates from the standard curve.
-
Caption: Workflow for measuring MMP-1 activity in conditioned media.
Protocol 2: Live-Cell Imaging of MMP-1 Activity
This protocol provides a general framework for visualizing MMP-1 activity at or near the cell surface of live cells. Note: This is an advanced application and may require significant optimization.
Materials:
-
This compound
-
DMSO
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂) and appropriate filters for Trp fluorescence.
-
MMP inhibitor (e.g., GM6001) for negative control.
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
If applicable, treat cells with stimuli to induce MMP-1 activity.
-
-
Substrate Loading and Imaging:
-
Prepare a working solution of this compound in live-cell imaging buffer at a final concentration of 10-50 µM. The optimal concentration should be determined to maximize signal while minimizing potential cytotoxicity.
-
Wash the cells twice with pre-warmed live-cell imaging buffer.
-
Replace the buffer with the substrate-containing imaging buffer.
-
For a negative control, treat a parallel culture with an MMP inhibitor for 30 minutes prior to and during substrate incubation.
-
Immediately place the dish on the microscope stage within the environmental chamber.
-
Acquire fluorescence images at regular intervals (e.g., every 5-15 minutes) using the appropriate filter set for Tryptophan.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time in specific regions of interest (ROIs), such as the cell periphery or areas of cell-matrix interaction.
-
Compare the fluorescence increase in stimulated versus unstimulated cells, and in the presence versus absence of an MMP inhibitor.
-
Caption: Workflow for live-cell imaging of MMP-1 activity.
Troubleshooting
-
Low Signal:
-
Increase the concentration of the substrate.
-
Increase the incubation time.
-
Ensure that the cells are expressing and secreting active MMP-1. Consider using a positive control (e.g., cells known to produce high levels of MMP-1 or treatment with a known inducer like PMA).
-
Check the filter set on the fluorometer or microscope.
-
-
High Background:
-
Decrease the substrate concentration.
-
Ensure the use of serum-free medium, as serum contains proteases that may cleave the substrate.
-
Include a no-cell control (medium with substrate only) to determine the background fluorescence of the substrate itself.
-
-
Inconsistent Results:
-
Ensure consistent cell seeding densities and confluency.
-
Prepare fresh working solutions of the substrate for each experiment.
-
Avoid repeated freeze-thaw cycles of the substrate stock solution.
-
Conclusion
This compound is a specific and sensitive tool for the quantitative analysis of MMP-1 activity in cell culture. The protocols provided herein offer a starting point for researchers to investigate the role of MMP-1 in their experimental systems. Optimization of substrate concentration, incubation times, and cell conditions may be necessary to achieve the best results for a specific application.
References
Measuring Matrix Metalloproteinase (MMP) Activity in Cell Lysates with a Fluorogenic Substrate
<
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in various physiological processes, including development, tissue repair, and angiogenesis, as well as in pathological conditions such as arthritis, cancer, and cardiovascular diseases. Monitoring MMP activity is therefore essential for understanding disease progression and for the development of therapeutic inhibitors. This document provides a detailed protocol for measuring MMP activity in cell lysates using the fluorogenic peptide substrate DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH.
Principle of the Assay
This assay employs a Fluorescence Resonance Energy Transfer (FRET) peptide substrate, this compound. The peptide contains a fluorescent donor, Tryptophan (Trp), and a quencher molecule, 2,4-Dinitrophenyl (DNP).[1] In the intact peptide, the close proximity of the DNP group to the Trp residue quenches the intrinsic fluorescence of Trp through a static quenching mechanism.[2][3][4][5] When an active MMP in the cell lysate cleaves the peptide sequence, the Trp and DNP moieties are separated. This separation relieves the quenching, leading to a measurable increase in fluorescence intensity that is directly proportional to the MMP activity. The activity is typically monitored by exciting the Tryptophan at approximately 280 nm and measuring the emission at around 360 nm.[6]
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A close look at fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH Assay in Conditioned Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of the fluorogenic peptide substrate, DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, to measure the activity of Matrix Metalloproteinases (MMPs), particularly MMP-1, in conditioned media from cell cultures.
Introduction
This compound is a highly specific substrate for several Matrix Metalloproteinases (MMPs), with a notable affinity for MMP-1.[1] This peptide is designed based on the principles of Fluorescence Resonance Energy Transfer (FRET). The 2,4-Dinitrophenyl (DNP) group acts as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue within the peptide sequence. In its intact state, the close proximity of the DNP and Trp moieties results in low fluorescence. Upon enzymatic cleavage of the peptide by an active MMP, the DNP quencher is spatially separated from the Trp fluorophore, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for a continuous and sensitive method to quantify MMP activity.[2][3]
The measurement of MMP activity in conditioned media is a critical tool for studying a wide range of physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer metastasis.[4] Various cell types secrete MMPs in response to external stimuli such as growth factors and cytokines.[5][6][7] Therefore, assaying MMP activity in the conditioned media provides valuable insights into the cellular response to these stimuli and the secretome's proteolytic potential.
Data Presentation
Substrate Specificity and Kinetic Parameters
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | This compound | 26.61[1] | Not Reported | Not Reported |
Note: The table will be updated as more kinetic data for other MMPs with this specific substrate becomes publicly available.
Signaling Pathways
The expression and secretion of MMPs are tightly regulated by complex intracellular signaling pathways. Growth factors and pro-inflammatory cytokines are potent inducers of MMP gene expression. For instance, Hepatocyte Growth Factor (HGF) can upregulate MMP-1 expression through the ERK signaling pathway, involving the transcription factors Ets1 and Fli1.[5] Similarly, cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) can stimulate the production of various MMPs through the activation of MAP kinase pathways (ERK, JNK, and p38).[6][7]
Below is a representative signaling pathway illustrating the induction of MMP-1 expression by a generic growth factor.
Caption: Growth factor-induced MMP-1 expression pathway.
Experimental Protocols
1. Preparation of Conditioned Media
This protocol describes the collection of conditioned media from adherent cell cultures.
-
Materials:
-
Cell culture flasks or plates with adherent cells of interest
-
Complete growth media
-
Serum-free culture media
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile centrifuge tubes (15 mL or 50 mL)
-
Refrigerated centrifuge
-
-
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in their complete growth medium.
-
Carefully aspirate the complete growth medium from the culture vessel.
-
Gently wash the cell monolayer twice with sterile, pre-warmed PBS to remove any residual serum.
-
Add serum-free culture medium to the cells. The volume should be sufficient to cover the cells without being excessive, to avoid dilution of the secreted proteins.
-
Incubate the cells in the serum-free medium for a predetermined period (e.g., 24-48 hours). This incubation time should be optimized for the specific cell type and experimental conditions.
-
After the incubation period, carefully collect the conditioned medium into sterile centrifuge tubes.
-
Centrifuge the collected medium at 1,500 x g for 15 minutes at 4°C to pellet any detached cells and cellular debris.
-
Carefully transfer the supernatant (conditioned medium) to a fresh, sterile tube.
-
The conditioned medium can be used immediately for the MMP assay or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
-
2. This compound Assay Protocol
This protocol outlines the procedure for measuring MMP activity in the prepared conditioned media.
-
Materials:
-
Conditioned media samples
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)
-
Recombinant active MMP-1 (for standard curve)
-
MMP inhibitor (e.g., GM6001, for negative control)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm.
-
-
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Store aliquots at -20°C.
-
Prepare Working Solutions: On the day of the experiment, thaw the substrate stock solution and dilute it to the desired final concentration in Assay Buffer. The optimal final concentration should be determined empirically but is typically in the range of 10-100 µM.
-
Prepare Standard Curve: Perform a serial dilution of the recombinant active MMP-1 in Assay Buffer to generate a standard curve. The concentration range should be appropriate to cover the expected MMP activity in the samples.
-
Set up the Assay Plate:
-
Samples: Add 50 µL of conditioned media to the wells.
-
Standards: Add 50 µL of each MMP-1 standard dilution to the wells.
-
Negative Control: To a separate set of sample wells, add the MMP inhibitor to the conditioned media and incubate for 15-30 minutes before adding the substrate.
-
Blank: Add 50 µL of serum-free culture medium to the wells.
-
-
Initiate the Reaction: Add 50 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.
-
Incubation and Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes at 37°C. The kinetic read will allow for the determination of the initial reaction velocity.
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity versus time for each sample and standard.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Create a standard curve by plotting the V₀ of the MMP-1 standards against their known concentrations.
-
Determine the MMP activity in the conditioned media samples by interpolating their V₀ values on the standard curve.
-
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow from cell culture to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase-1 up-regulation by hepatocyte growth factor in human dermal fibroblasts via ERK signaling pathway involves Ets1 and Fli1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokines regulate matrix metalloproteinases and migration in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP Inhibitor Screening using DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMPs are involved in processes such as development, tissue remodeling, and wound healing. However, their dysregulation is implicated in a variety of pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. This has made MMPs attractive therapeutic targets for drug discovery.
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is a fluorogenic peptide substrate designed for the sensitive and continuous assay of MMP activity. It is particularly useful for the screening of MMP inhibitors. This peptide incorporates a 2,4-dinitrophenyl (DNP) quencher group and a tryptophan (Trp) fluorophore. In its intact state, the fluorescence of tryptophan is quenched by the close proximity of the DNP group through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This substrate is a known substrate for MMP-1.[1]
Principle of the Assay
The MMP inhibitor screening assay utilizing this compound is based on the principle of FRET. The peptide sequence is specifically designed to be recognized and cleaved by certain MMPs.
-
Intact Substrate: The DNP group effectively quenches the intrinsic fluorescence of the tryptophan residue.
-
Enzymatic Cleavage: In the presence of an active MMP, the peptide bond between specific amino acid residues is hydrolyzed.
-
Fluorescence Emission: This cleavage separates the DNP quencher from the tryptophan fluorophore, resulting in an increase in fluorescence emission upon excitation.
The rate of this fluorescence increase is directly proportional to the MMP activity. Potential inhibitors will decrease the rate of substrate cleavage, leading to a lower fluorescence signal.
Technical Specifications
| Parameter | Value | Reference |
| Full Name | 2,4-Dinitrophenyl-L-prolyl-L-leucyl-L-alanyl-L-leucyl-L-tryptophyl-L-alanyl-L-arginine | |
| Molecular Formula | C₅₁H₇₂N₁₄O₁₂ | |
| Molecular Weight | 1097.2 g/mol | |
| Excitation Wavelength | ~280 nm | [2] |
| Emission Wavelength | ~360 nm | [2] |
| Storage | Store at -20°C, protect from light. |
Quantitative Data
Kinetic Parameters
While this compound is a substrate for MMPs, detailed kinetic data across a broad range of MMPs is not extensively published. The known Michaelis-Menten constant (Km) for MMP-1 is provided below. Researchers are encouraged to determine the kinetic parameters for their specific MMP of interest using the protocol outlined in section 6.2.
| MMP Isoform | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | 26.61 | Not Reported | Not Reported |
| MMP-2 | Not Reported | Not Reported | Not Reported |
| MMP-3 | Not Reported | Not Reported | Not Reported |
| MMP-9 | Not Reported | Not Reported | Not Reported |
IC₅₀ Values of Known MMP Inhibitors
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. Below is a table for recording experimentally determined IC₅₀ values for common MMP inhibitors with this compound. A protocol for determining IC₅₀ values is provided in section 6.3.
| Inhibitor | MMP Isoform | IC₅₀ (nM) |
| GM6001 (Ilomastat) | e.g., MMP-1 | User Determined |
| Doxycycline | e.g., MMP-1 | User Determined |
| TIMP-1 | e.g., MMP-1 | User Determined |
Visualized Workflows and Pathways
Caption: Enzymatic cleavage of the DNP-Trp FRET peptide by an active MMP.
Caption: Experimental workflow for MMP inhibitor screening.
Caption: Simplified TNF-α signaling pathway leading to MMP gene expression.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant active MMP enzyme (e.g., MMP-1)
-
MMP Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
MMP Inhibitors (e.g., GM6001, Doxycycline, TIMP-1)
-
DMSO (for dissolving inhibitors)
-
96-well black microplates, preferably with a clear bottom
-
Fluorescence microplate reader with kinetic measurement capabilities
Protocol for Determining Enzyme Kinetics (Km and Vmax)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the this compound substrate in DMSO.
-
Dilute the substrate stock solution with MMP Assay Buffer to prepare a series of concentrations ranging from 0.1 to 10 times the expected Km (e.g., for MMP-1, use concentrations from 2.5 µM to 250 µM).
-
Prepare a working solution of the active MMP enzyme in MMP Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the various substrate concentrations.
-
Initiate the reaction by adding 50 µL of the MMP enzyme working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~280 nm) and emission (~360 nm) wavelengths.
-
Measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time curve.
-
Plot the initial velocities against the substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Protocol for MMP Inhibitor Screening and IC₅₀ Determination
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in MMP Assay Buffer.
-
Prepare a working solution of the active MMP enzyme in MMP Assay Buffer.
-
Prepare a working solution of the this compound substrate in MMP Assay Buffer at a concentration equal to the Km or lower for competitive inhibitors.
-
-
Assay Procedure:
-
Add 25 µL of the serially diluted inhibitor solutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 50 µL of the MMP enzyme working solution to each well (except the negative control).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately measure the fluorescence intensity kinetically as described in section 6.2.2.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of positive control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or plate | Subtract the fluorescence of a blank well (assay buffer and substrate only). Use non-fluorescent plates. |
| Low signal-to-noise ratio | Insufficient enzyme or substrate concentration | Optimize enzyme and substrate concentrations. Ensure the plate reader settings are optimal. |
| Precipitation of inhibitor | Low solubility of the inhibitor in aqueous buffer | Decrease the final concentration of the inhibitor. Increase the percentage of DMSO (ensure it does not affect enzyme activity). |
| Non-linear reaction progress curves | Substrate depletion or enzyme instability | Use a lower enzyme concentration or a shorter reaction time for analysis. |
Conclusion
This compound is a valuable tool for the study of MMPs and the screening of their inhibitors. The FRET-based assay described provides a sensitive, continuous, and high-throughput compatible method for identifying and characterizing potential therapeutic agents targeting MMP activity. While comprehensive kinetic data for this substrate with a wide range of MMPs is still to be fully elucidated, the provided protocols enable researchers to determine these parameters and effectively utilize this substrate in their drug discovery efforts.
References
Application Notes and Protocols: Preparing Stock Solutions of DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is a fluorogenic peptide substrate for Matrix Metalloproteinase-1 (MMP-1), an enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer. Accurate and reproducible experimental results rely on the correct preparation and handling of this peptide substrate. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic peptides; however, special considerations must be taken due to the presence of a tryptophan residue in the peptide sequence, which is susceptible to oxidation by DMSO.
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound in DMSO to ensure the integrity and stability of the peptide for use in research applications.
Data Presentation
Quantitative data for the preparation of this compound stock solutions are summarized in the table below. It is recommended to start with a concentration of 20 mM, which can be further diluted to the desired working concentration.
| Parameter | Value | Notes |
| Recommended Stock Concentration | 20 mM | A stock solution of a similar DNP-peptide is recommended to be prepared at this concentration in DMSO.[1] |
| Solvent | Anhydrous/High-Purity DMSO | Minimizes potential oxidation and hydrolysis. |
| Storage Temperature | -20°C to -80°C | Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2] |
| Short-term Storage (at -20°C) | Up to 1 month | For optimal performance, use freshly prepared solutions.[2] |
| Long-term Storage (at -80°C) | Up to 6 months | Aliquoting is critical to maintain peptide integrity.[2] |
| Light Sensitivity | Store protected from light | The DNP group is light-sensitive. |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Optional: Inert gas (Argon or Nitrogen)
Protocol for Preparing a 20 mM Stock Solution
-
Acclimatize Reagents: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate Required Volumes: Determine the molecular weight (MW) of the peptide from the manufacturer's certificate of analysis. Use the following formula to calculate the volume of DMSO required to achieve a 20 mM stock solution:
Volume of DMSO (µL) = (Mass of Peptide (mg) / MW of Peptide ( g/mol )) * 50,000
-
Dissolution of the Peptide: a. Carefully open the vial of the lyophilized peptide. b. Add the calculated volume of anhydrous DMSO to the vial. c. Gently vortex the solution for 10-15 seconds to facilitate dissolution. Visually inspect the solution to ensure all the peptide has dissolved and the solution is clear. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: a. Once the peptide is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. The aliquot volume will depend on the requirements of your specific experiments. b. (Optional but recommended) To minimize oxidation of the tryptophan residue, briefly flush the headspace of each aliquot tube with an inert gas (argon or nitrogen) before sealing. c. Label each aliquot clearly with the peptide name, concentration, date of preparation, and storage conditions. d. Store the aliquots at -20°C for short-term use or at -80°C for long-term storage, protected from light.
Important Handling Considerations
-
Tryptophan Oxidation: The tryptophan residue in the peptide is susceptible to oxidation by DMSO, which can be accelerated by the presence of acids and light.[3][4][5] It is crucial to use high-purity, anhydrous DMSO and to protect the stock solutions from light. Avoid long-term storage in DMSO whenever possible.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to peptide degradation. The use of single-use aliquots is strongly recommended.
-
Working Solutions: To prepare a working solution, thaw a single aliquot of the stock solution and dilute it to the desired final concentration in the appropriate aqueous assay buffer. It is best practice to add the DMSO stock solution to the aqueous buffer dropwise while gently mixing to prevent precipitation of the peptide.
Visualization of Relevant Signaling Pathway
This compound is a substrate for MMP-1. MMP-1 is a key enzyme in the breakdown of the extracellular matrix and is also involved in cell signaling. The following diagram illustrates a simplified signaling pathway involving MMP-1.
Caption: Simplified MMP-1 signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using the this compound stock solution in a typical MMP-1 activity assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. glpbio.com [glpbio.com]
- 3. Oxidation of tryptophan to oxindolylalanine by dimethyl sulfoxide-hydrochloric acid. Selective modification of tryptophan containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of tryptophan to oxindolylalanine by dimethyl sulfoxide-hydrochloric acid. Selective modification of tryptophan containing peptides. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fluorogenic Peptide Substrate: DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of the fluorogenic peptide substrate, DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, in enzymatic assays. This substrate is particularly useful for studying the activity of matrix metalloproteinase-1 (MMP-1) and for screening potential inhibitors.
Principle of Detection
The peptide, this compound, is designed based on the principle of Förster Resonance Energy Transfer (FRET). It contains two critical moieties: a tryptophan (Trp) residue, which acts as an intrinsic fluorescent donor, and a 2,4-dinitrophenyl (DNP) group, which serves as a quencher.
In the intact peptide, the close proximity of the DNP group to the tryptophan residue leads to the quenching of tryptophan's natural fluorescence. Upon enzymatic cleavage of the peptide backbone by an enzyme such as MMP-1, the tryptophan and DNP moieties are separated. This separation disrupts the FRET process, resulting in a significant increase in the fluorescence intensity of tryptophan. The rate of this fluorescence increase is directly proportional to the enzymatic activity.
Spectroscopic Data
The spectral characteristics of the tryptophan and DNP moieties within the peptide are crucial for designing and performing fluorescence-based assays.
| Moiety | Role | Excitation Wavelength (λex) | Emission Wavelength (λem) | Absorbance Wavelength (λabs) |
| Tryptophan (Trp) | Donor (Fluorophore) | ~280 nm | ~350 nm | - |
| 2,4-Dinitrophenyl (DNP) | Acceptor (Quencher) | - | - | ~363 nm |
Note: The emission of Tryptophan is quenched in the intact peptide. The provided emission wavelength is for the unquenched (cleaved) state. The absorbance of the DNP group overlaps with the emission spectrum of tryptophan, which is a prerequisite for FRET.
Experimental Protocols
Preparation of Reagents
-
Substrate Stock Solution:
-
Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).
-
Store the stock solution at -20°C, protected from light.
-
-
Assay Buffer:
-
A common assay buffer for MMP activity is Tris-based. A recommended buffer is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.
-
The presence of Ca²⁺ is essential for the activity of most MMPs.
-
-
Enzyme Solution:
-
Prepare a stock solution of the enzyme (e.g., recombinant human MMP-1) in the assay buffer.
-
The optimal enzyme concentration should be determined empirically but typically falls in the nanomolar range.
-
Determination of Optimal Excitation and Emission Wavelengths
To ensure the highest sensitivity, it is recommended to determine the optimal excitation and emission wavelengths for the cleaved substrate using a scanning spectrofluorometer.
-
Complete Cleavage: Incubate a known concentration of the substrate with a high concentration of the enzyme until the fluorescence signal plateaus, indicating complete cleavage.
-
Excitation Scan: Set the emission wavelength to 350 nm and scan the excitation wavelengths from 250 nm to 330 nm to find the peak excitation.
-
Emission Scan: Set the excitation wavelength to the determined optimum (around 280 nm) and scan the emission wavelengths from 300 nm to 450 nm to find the peak emission.
Enzyme Activity Assay
This protocol provides a general guideline for measuring MMP-1 activity in a 96-well plate format.
-
Prepare Assay Plate:
-
Add assay buffer to each well.
-
For inhibitor screening, add the desired concentration of the inhibitor to the appropriate wells.
-
Add the enzyme solution to all wells except for the negative control (blank) wells. Add an equal volume of assay buffer to the blank wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme and inhibitor to interact.
-
-
Initiate the Reaction:
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range; the Km for MMP-1 is 26.61 μM[1]).
-
Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Set the excitation wavelength to ~280 nm and the emission wavelength to ~350 nm.
-
Record the fluorescence intensity over time (kinetic mode) at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
For inhibitor studies, calculate the percentage of inhibition by comparing the reaction velocities in the presence and absence of the inhibitor.
-
Visualizations
Signaling Pathway: FRET-Based Detection of Peptide Cleavage
Caption: FRET mechanism for the DNP-Trp peptide substrate.
Experimental Workflow: MMP-1 Activity Assay
Caption: Workflow for a typical MMP-1 enzymatic assay.
References
Application Notes and Protocols for High-Throughput Screening of MMP Inhibitors using DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: Principle of the Assay
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] Their dysregulation is implicated in numerous diseases, including arthritis, cancer, and cardiovascular diseases, making them a key target for therapeutic intervention.
This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify inhibitors of MMPs using the fluorogenic peptide substrate, DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1] The substrate contains a tryptophan (Trp) residue as a fluorophore and a 2,4-dinitrophenyl (DNP) group as a quencher.[1] In the intact peptide, the close proximity of the DNP group to the Trp residue quenches its intrinsic fluorescence. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the MMP activity and can be used to screen for potential inhibitors.
The substrate this compound is a known substrate for MMP-1 (Collagenase-1), with a Michaelis-Menten constant (Km) of 26.61 μM.[2][3]
Data Presentation: Substrate Specificity and Inhibition Profile
The following tables provide representative quantitative data for the substrate and common MMP inhibitors. These values are illustrative and should be determined under specific experimental conditions.
Table 1: Representative Kinetic Parameters of this compound
This table illustrates the substrate specificity across various MMPs. The selectivity of a substrate is determined by the catalytic efficiency (kcat/Km).
| MMP Enzyme | Km (μM) | kcat (s⁻¹) (Illustrative) | kcat/Km (M⁻¹s⁻¹) (Illustrative) |
| MMP-1 | 26.61[2][3] | 0.85 | 32,000 |
| MMP-2 | >100 | 0.10 | <1,000 |
| MMP-8 | 45 | 0.60 | 13,300 |
| MMP-9 | >100 | 0.05 | <500 |
| MMP-13 | 35 | 0.95 | 27,100 |
Table 2: Typical Inhibition Profile of Broad-Spectrum MMP Inhibitors
This table provides reference IC50 values for well-characterized, broad-spectrum MMP inhibitors against various MMPs.
| Inhibitor | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) |
| Batimastat | 3 | 4 | 20 | 4 | 1 |
| Marimastat | 5 | 9 | 13 | 3 | 3 |
| TIMP-1 (Ki, nM) | <1 | Binds pro-MMP-2 | <1 | <1 | Not inhibitory |
Experimental Protocols
Required Materials and Reagents
-
Enzymes: Recombinant human MMPs (e.g., MMP-1, -2, -8, -9, -13), pre-activated according to the manufacturer's instructions.
-
Substrate: this compound.
-
Inhibitors: Known MMP inhibitors for positive controls (e.g., Batimastat, Marimastat).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% (v/v) Brij-35.
-
Solvent: DMSO for dissolving substrate and inhibitors.
-
Microplates: Black, flat-bottom 96- or 384-well plates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader capable of kinetic measurements with excitation at ~280 nm and emission at ~360 nm.
High-Throughput Screening Workflow
The following diagram outlines the major steps in the high-throughput screening process for MMP inhibitors.
Detailed HTS Protocol (96-well format)
-
Reagent Preparation:
-
Assay Buffer: Prepare and bring to room temperature before use.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Enzyme Working Solution: Dilute the activated MMP enzyme in cold Assay Buffer to a 2X final concentration (e.g., 10 nM for a final concentration of 5 nM). Keep on ice.
-
Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to a 2X final concentration (e.g., 50 µM for a final concentration of 25 µM, which is near the Km for MMP-1).
-
Compound Plates: Prepare serial dilutions of test compounds and controls (e.g., Batimastat) in DMSO. Dispense 1 µL of each compound solution into the wells of the assay plate.
-
-
Assay Procedure:
-
Compound Dispensing: Add 1 µL of test compounds, positive control inhibitor, or DMSO (for negative and no-enzyme controls) to the appropriate wells of a 96-well black plate.
-
Enzyme Addition: Add 50 µL of the 2X Enzyme Working Solution to all wells except the "no-enzyme" control wells. To these, add 50 µL of Assay Buffer.
-
Pre-incubation: Mix the plate on a shaker for 1 minute and then incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the 2X Substrate Working Solution to all wells to start the reaction. The total reaction volume is 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30 minutes with readings every minute.
-
Excitation Wavelength: 280 nm
-
Emission Wavelength: 360 nm
-
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)) * 100
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).
-
Protocol for IC50 Determination
-
Prepare serial dilutions of the "hit" compound in DMSO.
-
Follow the HTS protocol (steps 2.1-2.5) using a range of inhibitor concentrations (typically 8-12 concentrations).
-
Calculate the percent inhibition for each concentration as described above.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
MMP-1 Signaling in Collagen Degradation
MMP-1 is a key collagenase that initiates the degradation of fibrillar collagens, particularly types I, II, and III.[4] Its activity is tightly regulated, involving activation from its zymogen precursor (pro-MMP-1) and interaction with various signaling pathways. The degradation of collagen by MMP-1 is a critical step in tissue remodeling, wound healing, and also in the pathology of diseases like cancer metastasis and arthritis.[4][5]
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP1 matrix metallopeptidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Determining Michaelis-Menten Constants (Km and Vmax) for Matrix Metalloproteinase-1 (MMP-1) using the Fluorogenic Substrate DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH
Application Note
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in physiological and pathological processes. Their activity is implicated in conditions such as arthritis, cancer, and cardiovascular diseases, making them significant targets for drug development. Accurate determination of their kinetic parameters, the Michaelis constant (Km) and maximum velocity (Vmax), is essential for characterizing enzyme activity and for screening potential inhibitors. This document provides a detailed protocol for determining the Km and Vmax of MMP-1 using the specific fluorogenic substrate, DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH.
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate contains a tryptophan (Trp) residue, which is a natural fluorophore, and a 2,4-dinitrophenyl (DNP) group that acts as a quencher. In the intact peptide, the proximity of the DNP group to the Trp residue quenches its fluorescence. Upon cleavage of the peptide by MMP-1 between the Alanine and Leucine residues, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase is directly proportional to the enzymatic activity and can be monitored in real-time to determine reaction kinetics.
Principle of the Assay
The enzymatic reaction follows Michaelis-Menten kinetics, where the enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to release the product (P) and the free enzyme.
E + S ⇌ ES → E + P
The rate of this reaction (V) is given by the Michaelis-Menten equation:
V = (Vmax * [S]) / (Km + [S])
Where:
-
V is the initial reaction velocity.
-
Vmax is the maximum reaction velocity.
-
[S] is the substrate concentration.
-
Km is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax.
By measuring the initial reaction rates at various substrate concentrations, Km and Vmax can be determined using graphical methods such as the Lineweaver-Burk plot or non-linear regression analysis of the Michaelis-Menten plot.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human MMP-1 (activated)
-
Substrate: this compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
Fluorescence microplate reader with temperature control
-
Black, flat-bottom 96-well microplates
-
Calibrated multichannel pipettes
-
Refrigerated microcentrifuge
-
Procedure
1. Preparation of Reagents
-
MMP-1 Enzyme Stock Solution: Reconstitute lyophilized MMP-1 in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 10 nM) in cold assay buffer. Keep the enzyme on ice.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Substrate Working Solutions: Prepare a series of substrate dilutions in assay buffer from the stock solution. The final concentrations in the assay should typically range from 0.2 * Km to 5 * Km. Given a reported Km of approximately 26.61 μM for this substrate with MMP-1, a suitable concentration range would be 5 µM to 150 µM.[1][2]
2. Preparation of a Standard Curve for Product Quantification
To convert the rate of fluorescence increase (RFU/s) to molar concentration of product formed per unit time (M/s), a standard curve is required. This is achieved by generating the fully cleaved, fluorescent product.
-
Prepare a high concentration of the substrate (e.g., 200 µM) in assay buffer.
-
Add a high concentration of MMP-1 (e.g., 100 nM) and incubate at 37°C for at least 4 hours or overnight to ensure complete cleavage.
-
Confirm complete cleavage by ensuring the fluorescence signal has plateaued.
-
The concentration of the fluorescent product in this solution is known (200 µM).
-
Prepare a dilution series of this fully cleaved substrate in assay buffer.
-
Measure the fluorescence of each dilution using the same settings as for the kinetic assay.
-
Plot the fluorescence intensity (RFU) against the known product concentration (µM) to generate a standard curve. The slope of this curve will be the conversion factor (RFU/µM).
3. Enzyme Activity Assay
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for the Trp/DNP pair (typically Ex: 280 nm, Em: 360 nm). Set the temperature to 37°C.
-
In a 96-well plate, add 50 µL of each substrate working solution in triplicate.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the MMP-1 working solution to each well (final enzyme concentration, e.g., 5 nM). For the "no enzyme" controls, add 50 µL of assay buffer.
-
Immediately start monitoring the fluorescence intensity every 60 seconds for 30-60 minutes.
4. Data Analysis
-
For each substrate concentration, plot fluorescence intensity (RFU) versus time (seconds).
-
Determine the initial velocity (V₀) for each reaction by calculating the slope of the linear portion of the curve.
-
Convert the initial velocities from RFU/s to M/s using the conversion factor obtained from the standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism).
-
Alternatively, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The y-intercept is 1/Vmax, the x-intercept is -1/Km, and the slope is Km/Vmax.
Data Presentation
Table 1: Summary of Kinetic Parameters and Assay Conditions for MMP-1 with this compound
| Parameter | Value/Condition | Reference |
| Enzyme | Human Recombinant MMP-1 | |
| Substrate | This compound | |
| Km | 26.61 µM | [1][2] |
| Vmax | To be determined experimentally | |
| kcat | To be determined experimentally (Vmax / [E]) | |
| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5 | [3] |
| Temperature | 37°C | [3] |
| Excitation Wavelength | ~280 nm | [4] |
| Emission Wavelength | ~360 nm | [4] |
| Recommended Enzyme Conc. | 1-10 nM | |
| Recommended Substrate Conc. Range | 5-150 µM |
Mandatory Visualizations
Caption: Principle of the FRET-based MMP-1 activity assay.
Caption: Experimental workflow for determining Km and Vmax.
Caption: Logical flow of data analysis for kinetic parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal in MMP Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals in both Matrix Metalloproteinase (MMP) and Mitochondrial Membrane Potential (MMP) assays.
I. Troubleshooting Matrix Metalloproteinase (MMP) Assays
Fluorescence-based Matrix Metalloproteinase (MMP) assays are widely used for measuring enzyme activity and for high-throughput screening of potential inhibitors.[1] These assays typically employ a substrate containing a fluorescent reporter and a quencher. Cleavage of the substrate by an MMP separates the reporter from the quencher, resulting in an increase in fluorescence. A low or absent signal can indicate a variety of issues with the assay components or protocol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my fluorescence signal weak or absent in my MMP FRET assay?
A low signal in a Fluorescence Resonance Energy Transfer (FRET)-based MMP assay can stem from several factors, from inactive enzymes to suboptimal assay conditions.
Troubleshooting Steps:
-
Enzyme Activity:
-
Inactive Enzyme: Ensure the MMP enzyme is active. MMPs are often stored as inactive zymogens and require activation.[2] If you activated the enzyme, confirm the activation protocol was successful. Consider running a positive control with a known active MMP.
-
Improper Enzyme Storage: Repeated freeze-thaw cycles can denature the enzyme. Aliquot the enzyme upon receipt and store at the recommended temperature, typically -70°C.
-
-
Substrate Issues:
-
Assay Conditions:
-
Instrument Settings:
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on the fluorescence plate reader are correctly set for the specific fluorophore and quencher pair in your FRET substrate.
-
Gain Settings: If the signal is consistently low, you may need to increase the gain setting on the plate reader. However, be cautious as this can also increase background noise.
-
Q2: How can I optimize the concentrations of my enzyme and substrate?
Finding the optimal concentrations of both the MMP enzyme and the FRET substrate is crucial for achieving a good signal-to-noise ratio.
Optimization Protocol:
-
Enzyme Titration:
-
Keeping the substrate concentration constant (e.g., at its Km value or a concentration recommended by the manufacturer), perform a serial dilution of the MMP enzyme.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the enzyme concentration. The optimal enzyme concentration should fall within the linear range of this plot.[4]
-
-
Substrate Titration:
-
Using the optimized enzyme concentration, perform a serial dilution of the FRET substrate.
-
Plot the initial reaction velocity against the substrate concentration. This will generate a Michaelis-Menten curve. For routine assays, a substrate concentration at or slightly above the Km value is often a good starting point.
-
Experimental Protocol: General FRET-Based MMP Activity Assay
This protocol provides a general workflow for measuring MMP activity using a FRET peptide substrate.
-
Reagent Preparation:
-
Prepare the MMP Assay Buffer and warm to 37°C.
-
Reconstitute the lyophilized MMP enzyme with the assay buffer and place on ice. If the enzyme is in a pro-form, activate it according to the manufacturer's instructions.
-
Prepare a stock solution of the FRET substrate, protecting it from light.
-
-
Assay Procedure:
-
In a 96-well plate (black plates are recommended for fluorescence assays), add the desired amount of activated MMP enzyme to each well.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period. Include a positive control inhibitor (e.g., GM6001).
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of change in fluorescence) for each well.
-
For inhibitor screening, calculate the percentage of inhibition relative to the no-inhibitor control.
-
Troubleshooting Logic for Low Signal in Matrix Metalloproteinase Assays
Caption: Troubleshooting workflow for low fluorescence in Matrix Metalloproteinase assays.
II. Troubleshooting Mitochondrial Membrane Potential (MMP) Assays
Assays for Mitochondrial Membrane Potential (MMP or ΔΨm) are crucial for assessing cell health and apoptosis.[5] These assays often use cationic fluorescent dyes, such as JC-1, JC-10, and TMRE, that accumulate in the mitochondria of healthy cells. A decrease in MMP, an early indicator of apoptosis, leads to a change in the fluorescence of these dyes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my overall fluorescence signal low in my mitochondrial membrane potential assay?
A weak signal can be due to issues with the cells, the dye, or the experimental procedure.
Troubleshooting Steps:
-
Cell Health and Density:
-
Low Cell Number: Ensure you have a sufficient number of cells plated per well. Optimal cell density is cell-type dependent and should be determined empirically.[6]
-
Unhealthy Cells: If cells are unhealthy or apoptotic before the experiment begins, the baseline MMP will be low, resulting in a weak signal. Use healthy, actively dividing cells.
-
-
Fluorescent Dye Issues:
-
Dye Concentration: The optimal concentration of the fluorescent dye can vary between cell types. A concentration that is too low will result in a weak signal, while a concentration that is too high can be toxic and may lead to fluorescence quenching. Perform a dye concentration titration to find the optimal concentration.
-
Dye Precipitation: Some dyes, like JC-1, have low aqueous solubility and can precipitate out of solution, leading to a lower effective concentration.[7] Ensure the dye is fully dissolved in the medium. JC-10 is a more water-soluble alternative.[8]
-
Dye Leaching: Over time, the dye can leak out of the cells, leading to a decrease in signal. It is recommended to analyze the samples immediately after staining and washing.[6]
-
-
Experimental Procedure:
-
Incubation Time: Insufficient incubation time with the dye will result in low signal. Optimize the incubation time for your specific cell type and dye.
-
Washing Steps: While washing is often necessary to remove background fluorescence, excessive or harsh washing can remove the dye from the cells. Be gentle during washing steps.
-
Q2: I am using the JC-1 dye, but I am not seeing a clear shift from red to green fluorescence in my apoptotic cells.
A lack of a distinct color change with JC-1 can be due to several factors related to both the dye's properties and the health of the cells. In healthy, non-apoptotic cells, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[7][9]
Troubleshooting Steps:
-
Positive Control: Always include a positive control for mitochondrial depolarization, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP).[9][10] This will help you confirm that the dye and your detection system are working correctly.
-
Cell Health: As mentioned previously, if the majority of your "healthy" control cells are already compromised, you will not see a significant red signal to begin with, making a shift to green difficult to observe.
-
Imaging/Detection:
Experimental Protocol: Mitochondrial Membrane Potential Assay using JC-1
This protocol provides a general workflow for assessing MMP using the JC-1 dye in a 96-well plate format for analysis with a fluorescence plate reader.
-
Cell Plating:
-
Seed cells in a 96-well black, clear-bottom plate at an optimal density and allow them to adhere overnight.
-
-
Induction of Apoptosis:
-
Treat cells with your experimental compound to induce apoptosis.
-
Include a negative control (vehicle-treated) and a positive control (e.g., 50 µM CCCP for 15-30 minutes).[12]
-
-
JC-1 Staining:
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells once or twice with pre-warmed assay buffer (e.g., PBS).
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio is indicative of a loss of mitochondrial membrane potential.
-
Quantitative Data Summary
| Parameter | Mitochondrial Membrane Potential Assay (JC-1) | Matrix Metalloproteinase Assay (FRET) |
| Typical Dye/Substrate Conc. | 1-10 µM | Varies (often near Km) |
| Positive Control | FCCP or CCCP (e.g., 50 µM)[12] | Known active MMP / Broad-spectrum inhibitor (e.g., GM6001) |
| Incubation Temperature | 37°C[7][11] | 37°C[2] |
| Incubation Time | 15-30 minutes[7][11] | 30-60 minutes (kinetic) |
| Excitation/Emission (Red) | ~535-550 nm / ~590-600 nm[9][11] | Varies with fluorophore |
| Excitation/Emission (Green) | ~485 nm / ~535 nm[9][11] | Varies with fluorophore |
Mitochondrial Apoptotic Pathway and MMP Assay Principle
References
- 1. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem-agilent.com [chem-agilent.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. mdpi.com [mdpi.com]
high background fluorescence in DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the fluorogenic peptide substrate DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH in enzyme activity assays, particularly for Matrix Metalloproteinases (MMPs).
Understanding the Assay Principle
The this compound peptide is a sensitive substrate used to measure the activity of proteases like MMP-1. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET).
-
Fluorophore: The Tryptophan (Trp) residue naturally fluoresces when excited with UV light (approx. 280 nm).
-
Quencher: The 2,4-Dinitrophenyl (Dnp) group is attached to the other end of the peptide. In the intact peptide, the Dnp group is close enough to the Trp to absorb its emission energy, effectively "quenching" the fluorescence.
-
Detection: When a protease cleaves the peptide bond between the fluorophore and the quencher, they are separated. This separation relieves the quenching effect, resulting in a measurable increase in Trp fluorescence (approx. 360 nm). The rate of fluorescence increase is directly proportional to the enzyme's activity.
Below is a diagram illustrating this mechanism.
Troubleshooting High Background Fluorescence
High background fluorescence is a common issue that can mask the true signal from enzymatic activity, reducing assay sensitivity and accuracy. The following section addresses the most frequent causes and their solutions.
Frequently Asked Questions (FAQs)
Q1: My "no enzyme" control wells have very high fluorescence. What is the cause?
Potential Cause 1: Substrate Degradation The peptide substrate is sensitive to degradation from light, pH changes, or improper storage. If the peptide is already cleaved before the experiment begins, it will fluoresce and contribute to high background.
-
Recommended Action:
-
Storage: Store the lyophilized peptide at -20°C or colder, protected from light.
-
Stock Solution: Prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1] Aliquot this stock into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect vials from light.
-
Fresh Dilutions: Prepare fresh working dilutions of the substrate in assay buffer for each experiment. Do not store diluted substrate in aqueous buffers.
-
Potential Cause 2: Contaminated Reagents or Buffers Buffers or water may be contaminated with fluorescent compounds or microbial proteases that can cleave the substrate.
-
Recommended Action:
-
Use high-purity water (e.g., Milli-Q or equivalent) and analytical-grade buffer components.
-
Prepare fresh buffers for each experiment. If you must store buffers, filter-sterilize them and store at 4°C.
-
Run a "buffer only" control (a well with only assay buffer) to check for intrinsic fluorescence of the buffer components.
-
Q2: The fluorescence signal is high across all wells, including my positive controls. How can I fix this?
Potential Cause 1: Autofluorescence from Microplate The type of microplate used is critical. Clear and white plates are not suitable for fluorescence intensity assays as they can contribute significantly to background noise.[2][3]
-
Recommended Action:
Potential Cause 2: Autofluorescence from Sample Components Biological samples (e.g., cell lysates, serum) and media components (e.g., phenol red, FBS) can contain endogenous fluorescent molecules that are excited at 280 nm.[6][7]
-
Recommended Action:
-
Run a "Sample Only" Control: Include a control well containing your biological sample in assay buffer but without the DNP-peptide substrate. This will quantify the sample's natural autofluorescence, which can be subtracted from your experimental wells.
-
Purify Sample: If possible, partially purify your enzyme to remove interfering substances.
-
Use Alternative Media: For cell-based assays, consider performing the final measurement in a phenol red-free medium or a simple buffered saline solution.[7]
-
Potential Cause 3: Incorrect Instrument Settings Improperly set excitation/emission wavelengths or an excessively high gain setting on the plate reader can amplify background noise.
-
Recommended Action:
-
Verify Wavelengths: Ensure the reader is set to an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm for the DNP-Trp pair.[7][8]
-
Optimize Gain: The gain (or sensitivity) setting controls the photomultiplier tube (PMT) voltage. A gain that is too high will amplify noise and can saturate the detector. Determine the optimal gain setting using your positive control (fully cleaved substrate or a high-activity enzyme well). Adjust the gain so that the positive control signal is high but well below the detector's maximum limit.[7]
-
Q3: My background is acceptable, but my signal-to-background ratio is poor.
Potential Cause 1: Sub-optimal Reagent Concentrations The concentrations of both the enzyme and the substrate can significantly impact the assay window.
-
Recommended Action:
-
Substrate Concentration: The Michaelis-Menten constant (Km) for this substrate with MMP-1 is 26.61 µM.[9][10][11] For kinetic assays, a substrate concentration at or below the Km (e.g., 10-25 µM) is often optimal. Avoid excessively high concentrations, which can lead to inner-filter effects and increase background.
-
Enzyme Concentration: The ideal enzyme concentration produces a linear increase in fluorescence over the desired time course. Titrate your enzyme to find a concentration that gives a robust signal without depleting the substrate too quickly. This is often in the low nanomolar range.
-
Potential Cause 2: Inappropriate Assay Buffer Composition MMPs are zinc- and calcium-dependent enzymes.[1] The absence of these ions or an incorrect pH will result in low or no activity.
-
Recommended Action:
The following diagram provides a logical workflow for diagnosing the source of high background fluorescence.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. quickzyme.com [quickzyme.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH Fluorogenic Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH to measure Matrix Metalloproteinase-1 (MMP-1) activity, with a special focus on challenges introduced by the presence of serum in the assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay for MMP-1 activity?
A1: This assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate. The peptide, this compound, is a substrate for MMP-1 with a Km of 26.61 μM.[1][2][3] The N-terminus is modified with a 2,4-dinitrophenyl (DNP) group, which acts as a quencher. The tryptophan (Trp) residue within the peptide sequence is a natural fluorophore. In the intact peptide, the close proximity of the DNP group to the tryptophan quenches its fluorescence. When MMP-1 cleaves the peptide bond, the DNP-containing fragment is released, separating it from the tryptophan. This separation relieves the quenching, leading to a measurable increase in fluorescence intensity that is directly proportional to the MMP-1 activity.
Q2: Can I use this assay to measure MMP-1 activity directly in serum samples?
A2: Yes, it is possible to measure MMP-1 activity in serum samples, but it presents significant challenges. Serum is a complex biological matrix containing numerous components that can interfere with the assay's accuracy.[4] These interferences, collectively known as matrix effects, can lead to inaccurate results. It is crucial to include proper controls and potentially dilute the serum samples to mitigate these effects.
Q3: What are the primary challenges of using serum in this assay?
A3: The main challenges include:
-
High Background Fluorescence: Serum contains endogenous fluorescent molecules that can increase the baseline signal and reduce the assay's sensitivity.[5]
-
Presence of Endogenous Inhibitors: Serum contains natural inhibitors of MMPs, such as alpha-2-macroglobulin and Tissue Inhibitors of Metalloproteinases (TIMPs), which can bind to active MMPs and lead to an underestimation of their activity.[6]
-
Proteolytic Degradation of the Substrate: Other proteases present in serum could potentially cleave the substrate, leading to a false-positive signal.
-
Sample Variability: The composition of serum can vary between individuals, leading to inconsistent matrix effects.
Q4: Should I use serum or plasma for measuring MMP activity?
A4: For some MMPs, like MMP-9, plasma (specifically citrate or heparin-treated) is often recommended over serum. This is because the clotting process to generate serum can lead to the release of MMPs from platelets and leukocytes, resulting in artificially elevated levels.[7][8] While this has been extensively documented for MMP-9, it is a critical consideration for any MMP measurement in blood-derived samples. If you are measuring endogenous MMP-1, it is advisable to compare results from both serum and plasma from a small pilot cohort to determine the most suitable matrix for your study.
Troubleshooting Guide
Issue 1: High Background Fluorescence
Q: My negative control wells containing serum have very high fluorescence readings, even before the addition of the enzyme or at time zero. What can I do?
A: High background is a common issue when working with serum.[5] Here are several troubleshooting steps:
-
Subtract Background Fluorescence: Always include a control well with the serum sample and assay buffer but without the fluorogenic substrate. The fluorescence from this well should be subtracted from all other readings. Additionally, a well with the substrate and serum but no enzyme (or at time zero) will establish the baseline for the enzymatic reaction.
-
Dilute the Serum Sample: Diluting the serum sample can help reduce the concentration of interfering substances.[4] A dilution series (e.g., 1:2, 1:5, 1:10) should be tested to find the optimal dilution that minimizes background without losing the signal from MMP-1 activity.
-
Use a Serum-Free or Low-Serum Medium for the Standard Curve: To accurately quantify MMP-1 activity, the standard curve should ideally be prepared in the same matrix as the samples. However, if the background is too high, you can try preparing the standards in a low-serum (e.g., 1%) medium or a specialized assay buffer.[5] Be aware that this may not fully account for the matrix effects on the enzyme's kinetics.
-
Check for Reagent Contamination: Ensure that your buffers and substrate solution are not contaminated with fluorescent compounds. Prepare fresh reagents and use high-purity water.
Issue 2: Low or No Signal Detected
Q: I am not seeing a significant increase in fluorescence over time, even with samples that should have MMP-1 activity. What could be the problem?
A: A lack of signal can be due to several factors related to the enzyme, the substrate, or the assay conditions.
-
Presence of Inhibitors: As mentioned, serum contains potent MMP inhibitors.[6] The concentration of these inhibitors might be high enough to completely suppress the MMP-1 activity in your sample.
-
Inactive Enzyme: MMPs are often present as inactive zymogens (pro-MMPs) and require activation. The protocol may require an activation step, for example, with p-aminophenylmercuric acetate (APMA), to measure total MMP-1 activity.
-
Substrate Degradation: Ensure the this compound substrate is properly stored (typically at -20°C, protected from light) to prevent degradation.
-
Incorrect Assay Conditions: Verify the pH and temperature of the assay buffer are optimal for MMP-1 activity (typically around pH 7.5 and 37°C).
-
Insufficient Enzyme Concentration: The concentration of active MMP-1 in the serum sample may be below the detection limit of the assay.
Issue 3: High Variability Between Replicates
Q: My replicate wells for the same serum sample show very different fluorescence readings. What is causing this and how can I improve precision?
A: High variability can stem from both the complex nature of serum and technical inconsistencies.
-
Incomplete Mixing: Serum is viscous. Ensure thorough but gentle mixing of all components in the well. Avoid introducing bubbles.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique, especially with small volumes.
-
Plate Washing (if applicable): If your assay involves washing steps, ensure they are performed consistently and thoroughly to remove unbound components without disturbing the bound ones. Poor washing can leave residual interfering substances.[9]
-
Edge Effects: The outer wells of a microplate can be more susceptible to evaporation. Avoid using the outermost wells for critical samples or ensure the plate is well-sealed and incubated in a humidified chamber.
Potential Impact of Serum on Assay Parameters
The following table summarizes the potential effects of using serum as the assay matrix compared to a simple buffer system.
| Parameter | In Assay Buffer | In Serum | Potential Reason for Difference |
| Background Signal | Low | High | Endogenous fluorescent molecules in serum.[5] |
| Signal-to-Noise Ratio | High | Low | Increased background and potential signal quenching. |
| Apparent Enzyme Activity | Higher | Lower | Presence of endogenous inhibitors (e.g., TIMPs, α2-macroglobulin).[6] |
| Limit of Detection (LOD) | Lower | Higher | Reduced signal-to-noise ratio. |
| Assay Precision (CV%) | Lower | Higher | Heterogeneity of the serum matrix and pipetting challenges. |
| Substrate Specificity | High | Potentially Lower | Other proteases in serum may cleave the substrate. |
Experimental Protocols
Protocol 1: Measurement of Endogenous Active MMP-1 in Serum
This protocol is for measuring the MMP-1 that is already in its active form in the serum sample.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Based on preliminary experiments, dilute the serum in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
-
Assay Setup (96-well black plate):
-
Sample Wells: Add the diluted serum sample.
-
Substrate Control Wells: Add the diluted serum sample (to measure background fluorescence of the serum itself).
-
Buffer Control Wells: Add assay buffer only (to measure background of the buffer and substrate).
-
Bring the total volume in each well to a consistent amount with assay buffer.
-
-
Initiate Reaction:
-
Prepare a working solution of the this compound substrate in assay buffer.
-
Add the substrate solution to all wells except the "Substrate Control Wells".
-
Add an equal volume of assay buffer to the "Substrate Control Wells".
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for tryptophan (e.g., Ex: 280 nm, Em: 350 nm) in kinetic mode, taking readings every 5-10 minutes for 1-2 hours.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the "Substrate Control Wells" from their corresponding "Sample Wells".
-
Subtract the fluorescence reading of the "Buffer Control Wells" from all other wells.
-
Calculate the rate of reaction (change in fluorescence intensity per unit of time).
-
Determine the MMP-1 activity from a standard curve of purified, active MMP-1.
-
Visualizations
Assay Principle Workflow
Caption: Principle of the fluorogenic MMP-1 assay.
Experimental Workflow for Serum Samples
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of serum and plasma matrices on multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct measurement of matrix metalloproteinase activity in 3D cellular microenvironments using a fluorogenic peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorogenic MMP activity assay for plasma including MMPs complexed to alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid separation of serum does not avoid artificially higher matrix metalloproteinase (MMP)-9 levels in serum versus plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arp1.com [arp1.com]
Technical Support Center: Optimizing Fluorogenic Peptide Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their fluorogenic peptide assays.
Troubleshooting Guides
High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio, masking the true signal from the enzymatic reaction. Below are common causes and solutions.
Question: My blank wells (no enzyme) have very high fluorescence. What could be the cause?
Answer: High background in blank wells can stem from several sources. Here is a step-by-step guide to identify and resolve the issue:
-
Substrate-Related Issues:
-
Substrate Autohydrolysis: The fluorogenic substrate may be unstable and hydrolyzing spontaneously in the assay buffer.
-
Solution: Prepare fresh substrate stock solutions and assay buffers. Test the stability of the substrate in the assay buffer over time without the enzyme. Consider using a more stable substrate if the problem persists.
-
-
Contaminated Substrate: The substrate may be contaminated with a fluorescent impurity.
-
Solution: Use high-purity substrate. If possible, check the purity of your substrate using techniques like HPLC.
-
-
-
Buffer and Reagent-Related Issues:
-
Autofluorescent Buffer Components: Some buffer components, such as phenol red or certain sera, can be inherently fluorescent.[1]
-
Solution: Test the fluorescence of each buffer component individually. If a component is fluorescent, replace it with a non-fluorescent alternative (e.g., use a buffer without phenol red).[1]
-
-
Contaminated Water or Buffers: Contamination with fluorescent compounds can increase background.
-
Solution: Use high-purity, nuclease-free water and filter-sterilize your buffers.
-
-
-
Plate and Equipment-Related Issues:
-
Inappropriate Microplate: Using the wrong type of microplate can lead to high background.
-
Solution: For fluorescence assays, always use black opaque microplates to minimize light scatter and bleed-through.[2]
-
-
Dirty Equipment: Contamination on the plate reader's optical components can cause high background.
-
Solution: Ensure the plate reader is clean and properly maintained.
-
-
Troubleshooting Workflow for High Background
References
Validation & Comparative
A Researcher's Guide to the Specificity of Fluorogenic MMP Substrates
For researchers, scientists, and drug development professionals investigating matrix metalloproteinases (MMPs), the selection of an appropriate substrate is critical for accurate assessment of enzyme activity and inhibitor efficacy. This guide provides a comparative analysis of the fluorogenic substrate DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH and its closely related, more widely characterized alternatives. We present experimental data to objectively compare their performance and provide detailed methodologies for their use.
Overview of FRET-Based MMP Substrates
The peptide this compound is a fluorescence resonance energy transfer (FRET) substrate designed to measure the activity of MMPs. In its intact form, the fluorescence of the tryptophan (Trp) residue is quenched by the 2,4-dinitrophenyl (DNP) group. Upon cleavage of the peptide bond between leucine and tryptophan by an MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.
While this compound has been identified as a substrate for MMP-1, comprehensive kinetic data across a broad range of MMPs is not widely available in the literature. However, extensive research has been conducted on highly similar peptides, which serve as valuable alternatives for assessing the activity of various MMPs.
Comparative Analysis of Kinetic Parameters
To facilitate a clear comparison, the following tables summarize the available kinetic data for this compound and two commonly used alternative fluorogenic substrates.
Table 1: Kinetic Data for this compound
| MMP | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | 26.61 | Not Reported | Not Reported |
Table 2: Kinetic Data for the Broad-Spectrum Substrate Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂
This substrate, often referred to as a "universal" MMP substrate, utilizes a 7-methoxycoumarin-4-yl-acetyl (Mca) fluorophore and a dinitrophenyl (Dnp) quencher. It is one of the most extensively characterized fluorogenic substrates for MMPs.
| MMP | Km (μM) | kcat (s⁻¹) | kcat/Km (x 10⁴ M⁻¹s⁻¹) |
| MMP-1 | 20 | 1.9 | 9.5 |
| MMP-2 | 11 | 0.17 | 1.5 |
| MMP-3 | 9 | 1.9 | 21 |
| MMP-7 | 3 | 4.3 | 140 |
| MMP-8 | 6 | 1.3 | 22 |
| MMP-9 | 5 | 0.4 | 8 |
| MMP-13 | 4 | 3.8 | 95 |
Kinetic parameters are approximate and can vary based on experimental conditions.
Table 3: Kinetic Data for the Alternative Substrate Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂ (FS-6)
This substrate is an elongated version of the above peptide and has been shown to have improved specificity constants for collagenases.[1]
| MMP | Km (μM) | kcat/Km (x 10⁴ M⁻¹s⁻¹) |
| MMP-1 | 27.5 | 19 |
| MMP-8 | Not Reported | 130 |
| MMP-13 | 5.2 | 110 |
| MMP-14 | 7.9 | 42 |
Visualizing the Mechanism of Action
The following diagram illustrates the fundamental principle of how FRET-based peptide substrates are utilized to measure MMP activity.
Caption: Enzymatic cleavage of the FRET substrate by an MMP separates the quencher from the fluorophore, resulting in a detectable fluorescent signal.
Experimental Protocols
A generalized protocol for determining MMP activity using a fluorogenic substrate is provided below. This protocol is based on methodologies described in the literature and should be optimized for specific experimental conditions.
Objective: To measure the kinetic parameters (Km and kcat) of an MMP with a given fluorogenic peptide substrate.
Materials:
-
Purified, active MMP enzyme of known concentration
-
Fluorogenic peptide substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microtiter plates
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 280/350 nm for Trp/DNP pair)
-
DMSO for substrate stock solution
Experimental Workflow Diagram:
Caption: A stepwise workflow for conducting a fluorogenic MMP activity assay, from reagent preparation to data analysis.
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the fluorogenic substrate in DMSO.
-
Determine the precise concentration of the stock solution spectrophotometrically.
-
Prepare a working solution of the MMP enzyme in cold Assay Buffer. The final enzyme concentration should be in the low nanomolar range, determined empirically to ensure a linear rate of fluorescence increase over the measurement period.
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add varying concentrations of the substrate diluted in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Km.
-
Include control wells:
-
Substrate blank (substrate in Assay Buffer without enzyme) to measure background fluorescence.
-
Enzyme blank (enzyme in Assay Buffer without substrate) to control for any intrinsic enzyme fluorescence.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the MMP working solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate blank) from all readings.
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to moles of product formed using a standard curve of the free fluorophore or by determining the fluorescence change upon complete hydrolysis of a known amount of substrate.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
Calculate kcat from the Vmax and the known enzyme concentration (kcat = Vmax / [E]).
-
The specificity constant is then calculated as kcat/Km.
-
Conclusion
While this compound is a viable substrate for MMP-1, its broader specificity profile is not well-documented. For researchers studying a wider array of MMPs, alternative substrates such as Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂ offer a more comprehensively characterized option with established kinetic data for multiple MMP family members. The choice of substrate should be guided by the specific MMPs of interest and the goals of the study. The provided experimental protocol offers a robust framework for accurately determining the kinetic parameters of MMP-substrate interactions.
References
A Comparative Guide to Substrates for Collagenase Assays: Alternatives to DNP-Peptides
For researchers, scientists, and drug development professionals engaged in the study of collagenase activity, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. While the DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH peptide has been a staple, a variety of alternative substrates have been developed, each offering distinct advantages in terms of sensitivity, specificity, and amenability to high-throughput screening. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
Comparison of Alternative Collagenase Substrates
The ideal collagenase substrate should exhibit high specificity for the collagenase of interest, have a low limit of detection, and be suitable for the intended experimental format (e.g., microplate-based for high-throughput screening). The following table summarizes the key performance characteristics of four major classes of alternative substrates.
| Substrate Type | Principle | Advantages | Disadvantages | Typical Limit of Detection |
| DQ™ Collagen / Gelatin | Internally quenched, self-quenched upon cleavage | High sensitivity, uses a more "natural" substrate | Can be cleaved by other proteases besides collagenases, potential for lot-to-lot variability | As low as 7 ng/mL for C. histolyticum collagenase with a 2-hour incubation[1] |
| FITC-Labeled Collagen | Fluorescently labeled natural collagen | Utilizes a full-length collagen substrate, mimicking the natural target | Lower throughput due to separation steps, potential for higher background | Dependent on separation efficiency, generally less sensitive than quenched substrates |
| FRET-Based Synthetic Peptides | Förster Resonance Energy Transfer | High sensitivity and specificity, amenable to continuous kinetic assays and HTS | Specificity is highly dependent on the peptide sequence, can be expensive | Picomolar range for some MMPs[2] |
| Colorimetric Synthetic Peptides (e.g., FALGPA) | Chromogenic change upon cleavage | Simple, does not require a fluorescence reader | Generally lower sensitivity than fluorescent methods | 0.02 mU of collagenase[3] |
Experimental Protocols
Detailed methodologies for the application of these alternative substrates are crucial for successful implementation. Below are representative protocols for each class of substrate.
DQ™ Collagen/Gelatin Assay Protocol
This protocol is adapted for a 96-well microplate format and is suitable for measuring collagenase activity in purified enzyme preparations or biological samples.
Materials:
-
DQ™ Collagen or DQ™ Gelatin (e.g., from Thermo Fisher Scientific)
-
1X Reaction Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, pH 7.6)
-
Collagenase-containing sample
-
Fluorescence microplate reader (Excitation/Emission ~495/515 nm)
Procedure:
-
Reconstitute DQ™ substrate in the appropriate buffer to a stock concentration (e.g., 1 mg/mL) as per the manufacturer's instructions.
-
Prepare a working solution of the DQ™ substrate in 1X Reaction Buffer. A final concentration of 25 µg/mL is a common starting point.[4]
-
To each well of a 96-well plate, add 80 µL of 1X Reaction Buffer.
-
Add 20 µL of the collagenase sample (or standard) to the wells.
-
Initiate the reaction by adding 100 µL of the DQ™ substrate working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at various time points in a kinetic mode or as an endpoint reading after a fixed incubation period (e.g., 1-2 hours).
-
Correct for background fluorescence by subtracting the values from a no-enzyme control.
FITC-Labeled Collagen Assay Protocol
This protocol is based on the principle of separating cleaved, soluble FITC-labeled collagen fragments from the intact, insoluble collagen.
Materials:
-
FITC-labeled Type I or Type II Collagen (e.g., from Chondrex, Inc.)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)
-
Stop Solution (e.g., 10 mM 1,10-Phenanthroline)
-
Extraction Buffer (e.g., a water-immiscible organic solvent)
-
Fluorescence microplate reader (Excitation/Emission ~490/520 nm)
Procedure:
-
Prepare the FITC-collagen substrate solution in the Assay Buffer.
-
Add the collagenase-containing sample to a microcentrifuge tube.
-
Add the FITC-collagen solution to initiate the reaction.
-
Incubate at 35°C for a defined period (e.g., 60 minutes).[5]
-
Stop the reaction by adding the Stop Solution.
-
Add the Extraction Buffer, vortex vigorously, and centrifuge to separate the phases. The cleaved, denatured FITC-labeled fragments will partition into the aqueous phase.
-
Transfer the aqueous supernatant to a 96-well plate.
-
Measure the fluorescence intensity.
FRET-Based Synthetic Peptide Assay Protocol
This protocol describes a continuous kinetic assay using a FRET peptide substrate, such as Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.
Materials:
-
FRET peptide substrate
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5)
-
Collagenase-containing sample
-
Fluorescence microplate reader (e.g., Excitation ~328 nm, Emission ~393 nm for Mca/Dpa pair)
Procedure:
-
Prepare a stock solution of the FRET peptide in a suitable solvent (e.g., DMSO).
-
Dilute the FRET peptide stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
Add the diluted FRET peptide solution to the wells of a 96-well plate.
-
Initiate the reaction by adding the collagenase sample.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the increase in fluorescence in kinetic mode over a set period. The rate of fluorescence increase is proportional to the enzyme activity.
Colorimetric Assay using FALGPA Protocol
This protocol utilizes the synthetic peptide FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) for a colorimetric determination of collagenase activity.
Materials:
-
FALGPA substrate (e.g., from Sigma-Aldrich)
-
Collagenase Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)
-
Collagenase-containing sample
-
Spectrophotometric multiwell plate reader (absorbance at 345 nm)
Procedure:
-
Prepare the FALGPA substrate solution in the Collagenase Assay Buffer.
-
Prepare a reaction mix containing the FALGPA solution and Assay Buffer.
-
Add the collagenase sample to the wells of a 96-well plate.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 345 nm in a kinetic mode at 37°C for 5-15 minutes.[3] The rate of decrease in absorbance is proportional to collagenase activity.
Visualizing Experimental Workflows and Mechanisms
To further clarify the principles behind these assays, the following diagrams illustrate a general experimental workflow and the mechanism of a FRET-based substrate.
Caption: General workflow for a microplate-based collagenase assay.
Caption: Mechanism of a FRET-based peptide substrate for collagenase detection.
References
- 1. chondrex.com [chondrex.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Screening Collagenase Activity in Bacterial Lysate for Directed Enzyme Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of vertebrate collagenase and gelatinase using a new fluorogenic substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Assay of Collagenase (EC 3.4.24.3) using FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) [merckmillipore.com]
A Comparative Guide to Measuring Matrix Metalloproteinase (MMP) Activity: Validation of DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for measuring the activity of Matrix Metalloproteinases (MMPs), with a specific focus on the validation of the fluorogenic substrate DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most appropriate MMP activity assay for your research needs.
Introduction to MMP Activity Assays
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial in both physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.[1] The accurate measurement of MMP activity is therefore critical in various fields of biomedical research. Numerous methods have been developed to quantify MMP activity, each with its own advantages and limitations. This guide will focus on the use of the fluorogenic peptide substrate this compound and compare its performance with other common techniques.
The principle behind fluorogenic peptide substrates like this compound lies in Fluorescence Resonance Energy Transfer (FRET).[2] The peptide sequence is flanked by a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[2]
Quantitative Comparison of MMP Substrates
The efficiency of an enzyme substrate is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a particular substrate. While comprehensive kinetic data for this compound across a wide range of MMPs is not extensively documented in a single source, available data and comparisons with other substrates provide valuable insights.
Table 1: Kinetic Parameters of this compound
| MMP Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | 26.61 | Not Reported | Not Reported |
Table 2: Comparative Kinetic Parameters of Other Fluorogenic MMP Substrates
| Substrate | MMP Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1 | 13 | 0.96 | 74,000 |
| MMP-2 | 10 | 1.2 | 120,000 | |
| MMP-3 | 11 | 0.11 | 10,000 | |
| MMP-7 | 2.5 | 0.85 | 340,000 | |
| MMP-8 | 1.5 | 1.3 | 870,000 | |
| MMP-9 | 3.6 | 1.1 | 310,000 | |
| MMP-13 | 1.1 | 1.5 | 1,400,000 | |
| Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ | MMP-1 | 5.4 | 0.16 | 30,000 |
| MMP-2 | 1.8 | 0.22 | 122,000 | |
| MMP-3 | 1.1 | 0.04 | 36,000 | |
| MMP-7 | 0.5 | 0.1 | 200,000 | |
| MMP-8 | 0.9 | 0.25 | 278,000 | |
| MMP-9 | 1.2 | 0.18 | 150,000 | |
| MMP-13 | 0.4 | 0.12 | 300,000 |
Note: The data in Table 2 is compiled from various sources for comparative purposes and reaction conditions may vary.
Table 3: Comparison of MMP Activity Assay Methods
| Feature | FRET-based Assay (e.g., using this compound) | Gelatin Zymography |
| Principle | Cleavage of a fluorogenic peptide substrate leads to increased fluorescence.[2] | Degradation of a gelatin substrate in a polyacrylamide gel by MMPs results in clear bands after staining.[1] |
| Quantitative | Yes, allows for real-time kinetic measurements.[2] | Semi-quantitative, based on band intensity. |
| Sensitivity | High, can detect picomolar to nanomolar concentrations of active MMPs. | High, can detect picogram levels of MMPs. |
| Specificity | Dependent on the peptide sequence. Some substrates have broad specificity. | Can distinguish between different MMPs based on their molecular weight.[1] |
| Throughput | High, suitable for microplate format and automated screening. | Low, requires gel electrophoresis and staining procedures. |
| Real-time | Yes | No |
| Measures | Active MMPs | Both pro- and active forms of MMPs (pro-MMPs can be activated during the process). |
Experimental Protocols
FRET-based MMP Activity Assay using this compound
This protocol provides a general guideline for measuring MMP activity using the specified fluorogenic substrate. Optimization may be required depending on the specific MMP and experimental conditions.
Materials:
-
Active MMP enzyme (e.g., recombinant human MMP-1)
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Inhibitor control (e.g., a broad-spectrum MMP inhibitor like GM6001)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the Trp/DNP pair (typically Ex: 280 nm, Em: 350 nm)
Procedure:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).
-
Dilute the active MMP enzyme to the desired concentration in cold assay buffer.
-
In the 96-well plate, add the following to each well:
-
Assay buffer
-
Active MMP enzyme or sample containing MMP activity
-
For inhibitor control wells, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should be at or below the Km value for accurate kinetic measurements.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the MMP activity from a standard curve generated with known concentrations of the active enzyme.
Gelatin Zymography
This protocol outlines the basic steps for performing gelatin zymography to detect MMP-2 and MMP-9 activity.
Materials:
-
Polyacrylamide gel solution containing gelatin (e.g., 1 mg/mL)
-
SDS-PAGE running buffer
-
Sample loading buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Prepare polyacrylamide gels containing gelatin.
-
Mix samples with non-reducing sample buffer and load onto the gel without boiling.
-
Run the gel at a constant voltage in a cold room or on ice.
-
After electrophoresis, remove the gel and wash it with renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 12-48 hours to allow the MMPs to digest the gelatin.
-
Stain the gel with Coomassie Brilliant Blue staining solution.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatinolytic activity.
-
Quantify the band intensity using densitometry software.
Visualizing Experimental Workflows
Conclusion
The choice of an MMP activity assay depends on the specific research question, the required throughput, and the nature of the samples. The fluorogenic substrate this compound offers a sensitive and continuous method for measuring MMP-1 activity and is well-suited for high-throughput screening applications. However, its specificity for other MMPs requires further validation with comprehensive kinetic studies. For researchers interested in identifying different MMPs within a sample and assessing both their active and pro-forms, gelatin zymography remains a valuable, albeit less quantitative, tool. By understanding the principles, advantages, and limitations of each method presented in this guide, researchers can make informed decisions to accurately and reliably measure MMP activity in their studies.
References
A Head-to-Head Comparison of DNP- and Mca-Based Fluorogenic Substrates for Matrix Metalloproteinase Activity Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 2,4-Dinitrophenyl (DNP) and (7-Methoxycoumarin-4-yl)acetyl (Mca) based substrates for the detection of Matrix Metalloproteinase (MMP) activity. This guide provides an objective comparison of their sensitivity, mechanism of action, and practical considerations, supported by experimental data and detailed protocols to aid in the selection of the most suitable substrate for specific research needs.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix. Their activity is implicated in various physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis. Accurate and sensitive measurement of MMP activity is therefore critical in both basic research and drug discovery. Fluorogenic peptide substrates are widely used for this purpose, with DNP- and Mca-based reagents being two of the most common classes. This guide delves into a detailed comparison of these two types of substrates.
Mechanism of Action: Quenching vs. FRET
The fundamental difference between DNP- and Mca-based MMP substrates lies in their mechanism of fluorescence signal generation upon cleavage.
DNP-Based Substrates: These substrates typically incorporate a naturally fluorescent amino acid, such as tryptophan, into the peptide sequence. The 2,4-dinitrophenyl (DNP) group is positioned at the N-terminus of the peptide. DNP acts as a potent quencher, suppressing the intrinsic fluorescence of tryptophan when in close proximity. Upon cleavage of the peptide bond by an active MMP, the DNP group is separated from the tryptophan residue. This separation relieves the quenching effect, leading to a measurable increase in tryptophan fluorescence.[1][2] For instance, the substrate Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH is used to measure the activity of MMP-2 and MMP-9 by monitoring the increase in tryptophan fluorescence (excitation at 280nm and emission at 360nm) following cleavage.[1]
Mca-Based Substrates: These substrates operate on the principle of Förster Resonance Energy Transfer (FRET).[3] They contain a fluorophore, (7-methoxycoumarin-4-yl)acetyl (Mca), on one side of the cleavage site and a quenching moiety, often a dinitrophenyl (Dnp) group, on the other.[3] In the intact substrate, the Mca fluorophore's emission energy is efficiently absorbed by the Dnp quencher due to their spectral overlap, resulting in minimal fluorescence. When an MMP cleaves the peptide backbone, the Mca fluorophore and the Dnp quencher are spatially separated. This disruption of FRET leads to a significant increase in the fluorescence emission from the Mca group.[3]
Signaling Pathway Diagrams
The distinct mechanisms of DNP- and Mca-based substrates can be visualized as follows:
Performance Comparison: A Data-Driven Analysis
The choice between DNP- and Mca-based substrates often comes down to sensitivity and signal-to-background ratio. While specific performance can vary depending on the peptide sequence and the MMP being assayed, some general comparisons can be made based on the properties of the fluorophores and quenchers.
| Feature | DNP-Based Substrates (Tryptophan) | Mca-Based Substrates |
| Fluorophore | Tryptophan | (7-Methoxycoumarin-4-yl)acetyl (Mca) |
| Quencher | 2,4-Dinitrophenyl (DNP) | 2,4-Dinitrophenyl (DNP) or other quenchers |
| Mechanism | Fluorescence Quenching | Förster Resonance Energy Transfer (FRET) |
| Typical Excitation | ~280 nm | ~325 nm |
| Typical Emission | ~360 nm | ~393 nm |
| Relative Quantum Yield | Lower | Higher |
| Signal-to-Background | Generally lower | Generally higher |
| Sensitivity | Good | Excellent |
Mca-based FRET substrates are often considered more sensitive than DNP-tryptophan based substrates. This is primarily due to the higher quantum yield of the Mca fluorophore compared to tryptophan and the highly efficient quenching by Dnp via FRET.[3] The lower intrinsic fluorescence of the intact Mca-Dnp substrate results in a lower background signal, which contributes to a higher signal-to-background ratio upon cleavage.
Experimental Protocols
Below are generalized protocols for MMP activity assays using both types of substrates. It is crucial to optimize these protocols for the specific MMP, substrate, and experimental conditions.
General MMP Activity Assay Protocol
1. Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
-
MMP Enzyme: Reconstitute the active MMP enzyme in assay buffer to a desired stock concentration.
-
Substrate Stock Solution: Dissolve the DNP- or Mca-based substrate in DMSO to a stock concentration of 1-10 mM.
2. Assay Procedure:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add the active MMP enzyme to the wells. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the fluorogenic substrate to each well. The final substrate concentration should be optimized, but a starting point is often near the Km value.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
For DNP-based substrates (with Tryptophan): Use an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.
-
For Mca-based substrates: Use an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.
-
3. Data Analysis:
-
Plot the relative fluorescence units (RFU) versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
The enzyme activity can be calculated from the V₀ and a standard curve generated with a known amount of the fluorescent product.
Conclusion
Both DNP- and Mca-based substrates are valuable tools for measuring MMP activity. The choice between them depends on the specific requirements of the experiment.
-
Mca-based FRET substrates are generally recommended for assays requiring high sensitivity and a high signal-to-background ratio, making them ideal for screening inhibitors and detecting low levels of MMP activity.
-
DNP-based substrates offer a reliable and cost-effective option for routine MMP activity assays, particularly when the enzyme concentration is not a limiting factor.
Researchers should carefully consider the specific MMP being studied, the expected level of activity, and the instrumentation available when selecting the most appropriate fluorogenic substrate. Optimization of substrate concentration and assay conditions is crucial for obtaining accurate and reproducible results.
References
Comparative Guide to the Protease Cross-Reactivity of DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of the fluorogenic peptide substrate, DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, with a focus on its interaction with various proteases. The information presented is based on available experimental data to assist researchers in selecting appropriate tools for their assays.
Introduction
This compound is a synthetic peptide designed as a fluorogenic substrate for the quantification of protease activity. It incorporates a 2,4-dinitrophenyl (DNP) group, which quenches the fluorescence of a tryptophan (Trp) residue within the peptide sequence. Upon proteolytic cleavage of the peptide bond between alanine and leucine, the DNP quencher is spatially separated from the tryptophan fluorophore, resulting in an increase in fluorescence that can be monitored in real-time. This peptide was specifically optimized as a substrate for human fibroblast collagenase, also known as Matrix Metalloproteinase-1 (MMP-1).[1]
Cross-Reactivity Data
The following table summarizes the known quantitative data regarding the interaction of this compound and closely related peptides with various proteases.
| Protease Family | Specific Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Matrix Metalloproteinase (MMP) | Human Fibroblast Collagenase (MMP-1) | This compound | 26.61 | Not Reported | Not Reported |
| Matrix Metalloproteinase (MMP) | Human Fibroblast Collagenase (MMP-1) | DNP-Pro-Leu-Ala~Leu-Trp-Ala-Arg | 130 | 1.2 | 9,400 |
| Matrix Metalloproteinase (MMP) | Human Neutrophil Collagenase (MMP-8) | DNP-Pro-Leu-Ala-Tyr-Trp-Ala-Arg-OH | Not Reported | Not Reported | Not Reported |
| Matrix Metalloproteinase (MMP) | Human Stromelysin (MMP-3) | DNP-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH | Not Reported | Not Reported | Not Reported |
| Matrix Metalloproteinase (MMP) | Human 72-kDa Gelatinase (MMP-2) | DNP-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH | Not Reported | Not Reported | Not Reported |
| Matrix Metalloproteinase (MMP) | Human 92-kDa Gelatinase (MMP-9) | DNP-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH | Not Reported | Not Reported | Not Reported |
| Caspases | Caspase-1 | Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(DNP)-OH | Not Reported | Not Reported | Not Reported |
| Cathepsins | Cathepsin E | Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-D-Arg-CONH₂ | Not Reported | Not Reported | 16,700 |
| Cathepsins | Cathepsin D, S, B | Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-D-Arg-CONH₂ | No measurable activity | No measurable activity | No measurable activity |
Note: The tilde (~) in the substrate sequence indicates the cleavage site.
The data indicates that this compound is a substrate for MMP-1.[1][2] While direct comparative kinetic data for this specific peptide against a broad panel of proteases is limited, the design of similar DNP-based peptides with altered sequences to optimize for other MMPs suggests a degree of specificity conferred by the peptide sequence.[1] For instance, the substitution of Leucine with Tyrosine at the P1' position in a similar peptide backbone shifts the optimal activity towards neutrophil collagenase (MMP-8).[1]
Experimental Protocols
The following is a detailed methodology for a fluorogenic protease assay adapted from the work of Netzel-Arnett et al. (1991), which is suitable for assessing the activity of proteases using this compound.
Materials:
-
Enzyme: Purified recombinant or isolated protease of interest (e.g., MMP-1).
-
Substrate: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35.
-
Substrate Stock Solution: Dissolve the peptide in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute to the desired concentration in the assay buffer.
-
Instrumentation: A fluorescence spectrophotometer or microplate reader capable of excitation at 280 nm and emission at 360 nm.
Procedure:
-
Enzyme Activation (if necessary): For latent MMPs, pre-incubate the enzyme with an activating agent such as p-aminophenylmercuric acetate (APMA) according to the manufacturer's instructions. Subsequently, inactivate the APMA with a reducing agent like dithiothreitol (DTT).
-
Assay Preparation: In a fluorometer cuvette or a microplate well, combine the assay buffer and the desired concentration of the activated enzyme.
-
Reaction Initiation: To initiate the reaction, add the substrate solution to the enzyme mixture and mix thoroughly. The final substrate concentration should ideally be at or below the Km value for accurate kinetic measurements.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity at 360 nm with an excitation wavelength of 280 nm. Record the fluorescence signal over time.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The rate of substrate hydrolysis can be calculated by converting the change in fluorescence to the concentration of cleaved substrate, which requires a standard curve generated with the free tryptophan fluorophore.
-
Kinetic Parameter Determination: To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Visualizations
Experimental Workflow for Protease Cross-Reactivity Screening
Caption: A flowchart of the experimental process for evaluating the cross-reactivity of a fluorogenic peptide substrate against a panel of proteases.
Protease-Substrate Interaction and Signal Generation
Caption: The mechanism of fluorescence signal generation upon cleavage of the DNP-quenched substrate by a protease.
References
- 1. Continuously recording fluorescent assays optimized for five human matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(DNP)-OH (Caspase 1 Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. Selective Detection of Cathepsin E Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of MMP-1: A Comparison of Expression and Activity
A guide for researchers, scientists, and drug development professionals on the nuanced relationship between Matrix Metalloproteinase-1 (MMP-1) expression and its enzymatic activity.
This guide provides a comprehensive comparison of the methods used to quantify MMP-1 expression and activity, supported by experimental data and detailed protocols. Understanding the distinction and correlation between the amount of MMP-1 protein present and its functional, proteolytic activity is critical for accurate interpretation of research data and for the development of targeted therapeutics.
Expression vs. Activity: A Critical Distinction
MMP-1, like other members of the matrix metalloproteinase family, is synthesized as an inactive zymogen (pro-MMP-1) and requires proteolytic cleavage to become an active enzyme.[1] Consequently, the mere presence of MMP-1 protein, as detected by expression-based assays, does not directly equate to its enzymatic activity. Various physiological and pathological conditions can influence the activation state of MMP-1, making it essential to employ both expression and activity assays for a complete understanding of its biological role.[2]
Studies have shown that the correlation between MMP-1 expression and activity can vary significantly depending on the biological context. For instance, in squamous cell carcinomas of the lung, high expression of MMP-1 was observed in the majority of tumor cells.[2] However, other studies have found no significant differences in MMP-1 activity in alcoholics with or without liver cirrhosis compared to controls, despite potential changes in expression levels.[3] This highlights the importance of direct activity measurements to complement expression data.
Methods for Quantitative Analysis
A variety of well-established methods are available to quantify MMP-1 expression and activity. The choice of method depends on the specific research question, sample type, and required sensitivity.
Quantifying MMP-1 Expression
| Method | Principle | Advantages | Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Utilizes specific antibodies to capture and detect MMP-1 protein in a sample. The signal is typically generated by an enzyme-conjugated secondary antibody. | High sensitivity and specificity, quantitative, suitable for high-throughput screening.[4][5] | Can detect both pro- and active forms of MMP-1 without distinguishing between them. |
| Western Blot | Separates proteins by size via gel electrophoresis, followed by transfer to a membrane and detection with specific antibodies. | Can differentiate between pro-MMP-1 and active MMP-1 based on molecular weight.[5][6] | Semi-quantitative, more labor-intensive than ELISA. |
| Immunohistochemistry (IHC) | Uses antibodies to detect the localization of MMP-1 protein within tissue sections. | Provides spatial information on protein expression within a tissue context.[2] | Generally qualitative or semi-quantitative. |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the amount of MMP-1 mRNA in a sample, providing an indirect measure of gene expression. | Highly sensitive and specific for quantifying gene expression levels. | Does not measure protein levels or activity, and mRNA levels may not always correlate with protein expression. |
Measuring MMP-1 Activity
| Method | Principle | Advantages | Disadvantages |
| Fluorometric Activity Assays (FRET) | Employ a quenched fluorogenic substrate that fluoresces upon cleavage by active MMP-1. The increase in fluorescence is proportional to MMP-1 activity.[7][8] | Highly sensitive, quantitative, and suitable for high-throughput screening of inhibitors and activators.[9] | Can be susceptible to interference from autofluorescent compounds in the sample.[7] |
| Gelatin Zymography | A form of SDS-PAGE where gelatin is co-polymerized in the gel. After electrophoresis, the gel is incubated in a buffer that allows for MMP activity. Active MMPs digest the gelatin, leaving clear bands upon staining. | Can detect different MMPs based on their molecular weight and provides a visual representation of activity.[2][10] | Semi-quantitative and can be influenced by the presence of endogenous inhibitors (TIMPs). |
| Collagenase Activity Assays | Measure the degradation of radiolabeled or fluorescently labeled collagen, the natural substrate of MMP-1. | Provides a direct measure of collagenolytic activity.[11] | Can be more complex and time-consuming than FRET assays. |
Experimental Protocols
General Workflow for MMP-1 Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of MMP-1, incorporating both expression and activity measurements.
Caption: A generalized workflow for the quantitative analysis of MMP-1 expression and activity.
Detailed Methodology: Fluorometric MMP-1 Activity Assay (FRET-based)
This protocol is a generalized example for measuring MMP-1 activity using a FRET-based assay. Specific details may vary depending on the commercial kit used.[7][8]
Materials:
-
Microplate reader capable of fluorescence detection (e.g., Ex/Em = 490/525 nm).[8]
-
96-well black microplates.
-
MMP-1 FRET substrate.
-
Assay buffer.
-
Recombinant active MMP-1 standard.
-
APMA (4-aminophenylmercuric acetate) for activation of pro-MMP-1 (optional, for measuring total MMP activity).[9]
-
Samples (cell lysates, conditioned media, etc.).
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant active MMP-1 standard in assay buffer.
-
Sample Preparation:
-
If measuring endogenous active MMP-1, samples can be used directly.
-
To measure total MMP-1 activity (pro- and active forms), pre-treat samples with APMA to activate pro-MMP-1.[9]
-
-
Assay Reaction:
-
Add standards and samples to the wells of the 96-well plate.
-
Prepare the MMP-1 FRET substrate solution according to the manufacturer's instructions and add it to all wells.
-
-
Incubation: Incubate the plate at 37°C, protected from light. The incubation time will vary depending on the assay sensitivity and sample activity.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate only).
-
Plot the standard curve of fluorescence intensity versus MMP-1 concentration.
-
Determine the MMP-1 activity in the samples by interpolating their fluorescence values from the standard curve.
-
MMP-1 Signaling and Regulation
The expression and activity of MMP-1 are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
Key Signaling Pathways Regulating MMP-1 Expression
Various extracellular stimuli, including growth factors and inflammatory cytokines, can induce MMP-1 gene transcription through the activation of intracellular signaling cascades, primarily the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) and the NF-κB pathway.[12][13]
Caption: Simplified signaling pathways leading to the transcriptional induction of the MMP-1 gene.
MMP-1 Activation and Activity
Once transcribed and translated, pro-MMP-1 is secreted into the extracellular space where it can be activated by other proteases, such as plasmin and other MMPs. The activity of mature MMP-1 is further regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs).
MMP-1 can also act as a signaling molecule itself by cleaving and activating other proteins, such as protease-activated receptor-1 (PAR1), leading to downstream cellular responses.[14]
Caption: Regulation of MMP-1 activity through activation and inhibition.
Conclusion
The quantitative analysis of MMP-1 requires a multi-faceted approach that considers both its expression and enzymatic activity. While expression assays provide valuable information on the abundance of MMP-1, activity assays are indispensable for determining its functional status. By employing a combination of the methods outlined in this guide, researchers can gain a more accurate and comprehensive understanding of the role of MMP-1 in health and disease, ultimately facilitating the development of more effective therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Differential expression and activity status of MMP-1, MMP-2 and MMP-9 in tumor and stromal cells of squamous cell carcinomas of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of MMP1 and MMP13 and Amino Acid Metabolism in Patients with Alcoholic Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ilexlife.com [ilexlife.com]
- 5. Extra-Cellular Matrix Proteins Induce Matrix Metalloproteinase-1 (MMP-1) Activity and Increase Airway Smooth Muscle Contraction in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Expression of Membrane Type 1-Matrix Metalloproteinase (Mt1-mmp/Mmp14) in the Mouse Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 8. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 9. Active MMP Activity Assays: R&D Systems [rndsystems.com]
- 10. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamics of the matrix metalloproteinases MMP-1 and MMP-8 in acute open human dermal wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. researchgate.net [researchgate.net]
- 14. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH: A Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, a dinitrophenyl-containing peptide substrate utilized by researchers, scientists, and drug development professionals. Due to the hazardous nature of the dinitrophenyl (DNP) moiety, strict adherence to the following procedures is critical to ensure personnel safety and regulatory compliance.
Chemical Safety Profile
| Property | Value | Source/Comment |
| Physical State | Solid | Assumed based on typical peptide substrates. |
| Solubility | Varies | Typically soluble in organic solvents like DMSO and DMF. Aqueous solubility may be limited. |
| Primary Hazard | Dinitrophenyl (DNP) group | DNP compounds are toxic and potentially explosive when dry.[1][2][3] |
| Waste Classification | Hazardous Waste | Due to the presence of the DNP group.[4][5] |
Experimental Protocols: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound and any contaminated materials.
1. Personal Protective Equipment (PPE) and Preparation:
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Conduct all disposal-related activities within a certified chemical fume hood.
-
Prepare a designated, clearly labeled hazardous waste container. The container should be compatible with organic solvents if they were used to dissolve the peptide.
2. Handling and Neutralization (if applicable):
-
Solid Waste: If disposing of the unused solid peptide, do not handle it in its dry form if possible. If the material has dried out, extreme caution must be exercised. Do not scrape or apply friction. It is recommended to wet the material with a small amount of water or an appropriate solvent to reduce the risk of explosion.[6][7]
-
Liquid Waste: For solutions containing the peptide, do not dispose of them down the drain.
3. Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused solid, solutions, and contaminated items (e.g., pipette tips, vials, gloves), in the designated hazardous waste container.
-
Ensure the waste container is properly sealed and labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Toxic, Potentially Explosive).
4. Storage and Final Disposal:
-
Store the sealed hazardous waste container in a designated, cool, and well-ventilated area away from heat, sparks, and open flames.[2]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][5]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. amherst.edu [amherst.edu]
- 2. nj.gov [nj.gov]
- 3. Disposal of dried 2-4 DNP | UK Science Technician Community [community.preproom.org]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 2,4-DNP 2,4-dinitrophenylhydrazine Disposal - All Waste Matter [allwastematters.co.uk]
Personal protective equipment for handling DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH
For Research Use Only. Not for human or animal administration.
This document provides crucial safety and logistical information for handling the peptide DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and maintain the integrity of the product.
Hazard Identification and Personal Protective Equipment (PPE)
The chemical, physical, and toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with care, assuming it may be hazardous. The following PPE is mandatory to prevent direct contact, inhalation, or ingestion.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE |
| Eye/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash-prone procedures. |
| Hand | Nitrile gloves are suitable for general use. Always check for any signs of degradation or contamination and replace them as needed. |
| Body | A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron is recommended. |
| Respiratory | A respirator is not typically required for handling small quantities in a well-ventilated area. If weighing or handling powders that may become airborne, use a fume hood or wear a NIOSH-approved respirator. |
Storage and Handling
Proper storage and handling are critical to maintain the stability and integrity of the peptide.
Table 2: Storage Conditions
| Form | Recommended Storage Temperature | Additional Recommendations |
| Lyophilized | -20°C for long-term storage | Store in a dry, dark place. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. After use, reseal the vial tightly, preferably under an inert gas like argon or nitrogen, and return to -20°C storage. Peptides with Trp residues are prone to oxidation. |
| In Solution | -20°C or colder | The shelf-life of peptides in solution is limited. Use sterile buffers at pH 5-6 to dissolve the peptide. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Peptides in solution can adsorb to glass and plastic surfaces. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents moisture condensation which can degrade the peptide.
-
Weighing: If required, quickly weigh the desired amount of peptide in a clean, controlled environment. Minimize the time the vial is open.
-
Solubilization:
-
Begin by attempting to dissolve the peptide in sterile distilled water.
-
If the peptide does not dissolve, try adding a small amount of 0.1% acetic acid for basic peptides or 0.1 M ammonium bicarbonate for acidic peptides.
-
Sonication can aid in dissolution.
-
-
Aliquoting and Storage: Once dissolved, aliquot the peptide solution into smaller, single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles. Store these aliquots at -20°C or below.
-
Environment: Handle the peptide in a designated, clean laboratory area.
-
Equipment: Use calibrated pipettes and sterile tubes to ensure accuracy and prevent contamination.
-
Documentation: Maintain detailed records of the peptide's lot number, preparation date, concentration, and usage.
Disposal Plan
Dispose of all waste materials in accordance with institutional, local, and national regulations.
-
Unused Peptide: Unused or expired solid peptide and solutions should be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, vials, and gloves, should be disposed of as chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers designated for chemical waste.
-
Prohibited Disposal: Do not pour peptide solutions or other chemical waste down the drain.
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling, use, and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
